Product packaging for Azido-PEG3-SS-PEG3-azide(Cat. No.:)

Azido-PEG3-SS-PEG3-azide

Cat. No.: B605839
M. Wt: 468.6 g/mol
InChI Key: RTXZMZORLYBGQN-UHFFFAOYSA-N
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Description

Azido-PEG3-SS-PEG3-azide is a cleavable PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32N6O6S2 B605839 Azido-PEG3-SS-PEG3-azide

Properties

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N6O6S2/c17-21-19-1-3-23-5-7-25-9-11-27-13-15-29-30-16-14-28-12-10-26-8-6-24-4-2-20-22-18/h1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXZMZORLYBGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCSSCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Understanding the Azide Groups in Azido-PEG3-SS-PEG3-azide for Click Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation and targeted therapeutics, the strategic design of linker molecules is paramount. Azido-PEG3-SS-PEG3-azide has emerged as a versatile and powerful tool, particularly in the realm of click chemistry. This in-depth technical guide provides a comprehensive overview of this heterobifunctional, cleavable linker, focusing on the reactivity of its terminal azide (B81097) groups and its application in constructing complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide will delve into the quantitative aspects of its reactivity, provide detailed experimental protocols, and visualize key biological and experimental workflows.

This compound is a symmetric molecule featuring two terminal azide (N₃) groups, which are the reactive handles for click chemistry. These are separated by two polyethylene (B3416737) glycol (PEG) units of three ethylene (B1197577) oxide repeats each (PEG3), enhancing solubility and providing spatial separation. Critically, the two PEG chains are joined by a disulfide (-S-S-) bond, which imparts a cleavable nature to the linker, allowing for the release of conjugated payloads in a reducing environment, such as that found within a cell.

Properties and Design Considerations

The unique architecture of this compound offers several advantages in bioconjugation and drug delivery:

  • Bifunctionality: The two terminal azide groups allow for the simultaneous or sequential attachment of two different molecules, enabling the construction of complex systems like PROTACs, which bridge a target protein and an E3 ligase.[1][2]

  • Click Chemistry Reactivity: The azide groups are key components for "click" reactions, which are known for their high efficiency, specificity, and biocompatibility.[3] This linker is compatible with both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3]

  • Cleavability: The central disulfide bond is stable in the bloodstream but can be readily cleaved by reducing agents like glutathione, which is present in high concentrations inside cells.[4][5] This feature is crucial for the controlled release of therapeutic agents at the target site.

  • PEGylation: The PEG spacers enhance the hydrophilicity of the linker and the resulting conjugate, which can improve solubility, reduce aggregation, and decrease immunogenicity.[3]

Quantitative Data on Reactivity and Cleavage

While specific kinetic data for this compound is not extensively available in the public domain, we can infer its reactivity from studies on similar molecules. The following tables summarize key quantitative parameters for the click chemistry reactions and disulfide bond cleavage.

Table 1: Representative Second-Order Rate Constants for Azide-Alkyne Cycloaddition Reactions

Reaction TypeAlkyne PartnerAzide PartnerRate Constant (k) (M⁻¹s⁻¹)Reference(s)
CuAAC Terminal AlkyneBenzyl Azide~10⁴ - 10⁵[6]
SPAAC Bicyclo[6.1.0]nonyne (BCN)Benzyl Azide0.15[7]
SPAAC Dibenzocyclooctyne (DBCO)Benzyl Azide~0.1 - 1.0[8][9]
SPAAC PEGylated DBCOAzido-sugar0.37[9]

Note: The reaction rates for this compound are expected to be in a similar range, although the specific PEG and disulfide structure may have a minor influence on the kinetics.

Table 2: Half-life of Disulfide Bonds in Reducing Environments

Disulfide-containing MoleculeReducing AgentHalf-life (t₁/₂)Reference(s)
Unhindered disulfide conjugatesGlutathione (in circulation)~1 day[5]
Sterically hindered disulfide conjugatesGlutathione (in circulation)~9 days[5]
Disulfide-linked fusion proteinin vivo (mouse plasma)Rapid release (peak at ~15 min)[10]
Disulfide-linked conjugateGlutathione (5 mM, cytosolic concentration)~50% cleavage in 3 hours[11]

Note: The cleavage rate of the disulfide bond in this compound will be dependent on the steric hindrance around the bond and the concentration of the reducing agent.

Experimental Protocols

The following are detailed, representative methodologies for the use of this compound in key applications.

Protocol 1: Synthesis of a PROTAC using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the sequential conjugation of a target protein ligand (warhead) and an E3 ligase ligand (anchor), both functionalized with a terminal alkyne, to this compound.

Materials:

  • Alkyne-functionalized warhead

  • Alkyne-functionalized E3 ligase ligand

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Solvent (e.g., DMF, DMSO, or a mixture of t-BuOH/H₂O)

  • Purification supplies (e.g., HPLC)

Procedure:

  • First Click Reaction:

    • Dissolve the alkyne-functionalized warhead (1.0 eq) and this compound (1.1 eq) in the chosen solvent.

    • In a separate vial, prepare a fresh stock solution of sodium ascorbate (0.5 eq) in water.

    • In another vial, prepare a stock solution of CuSO₄ (0.2 eq) and THPTA (1.0 eq) in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the copper/ligand solution.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

    • Upon completion, purify the mono-conjugated product by preparative HPLC.

  • Second Click Reaction:

    • Dissolve the purified mono-conjugated product (1.0 eq) and the alkyne-functionalized E3 ligase ligand (1.2 eq) in the solvent.

    • Repeat the addition of sodium ascorbate and copper/ligand solutions as in the first step.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

Protocol 2: Bioconjugation to a Protein via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of this compound to a protein that has been functionalized with a strained alkyne (e.g., DBCO).

Materials:

  • DBCO-functionalized protein

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving the linker)

  • Purification supplies (e.g., size-exclusion chromatography)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare a solution of the DBCO-functionalized protein in PBS.

  • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final DMSO concentration should be kept below 5% to avoid protein denaturation.

  • Incubate the reaction mixture at room temperature or 37°C for 2-12 hours.

  • Monitor the reaction progress by SDS-PAGE (a shift in molecular weight will indicate successful conjugation) or mass spectrometry.

  • Remove the excess linker and purify the conjugated protein using a desalting column or size-exclusion chromatography.

Mandatory Visualizations

Signaling Pathway: PROTAC-Mediated Targeted Protein Degradation

PROTAC_Pathway PROTAC PROTAC (this compound linker) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ub_TargetProtein Ubiquitinated Target Protein TernaryComplex->Ub_TargetProtein Ubiquitination E1 E1 (Ub-Activating) Ub_E1 Ub-E1 E1->Ub_E1 E2 E2 (Ub-Conjugating) Ub_E2 Ub-E2 E2->Ub_E2 Ub Ubiquitin Ub->E1 ATP Ub_E1->E2 Ub transfer Ub_E2->TernaryComplex Proteasome 26S Proteasome Ub_TargetProtein->Proteasome Proteasome->PROTAC Recycled Proteasome->E3Ligase Recycled DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: Synthesis of an Antibody-Drug Conjugate (ADC)

ADC_Synthesis_Workflow Start Start ReduceAb 1. Antibody Reduction (e.g., with TCEP) Start->ReduceAb Conjugation 3. Conjugation Reaction (Click Chemistry: CuAAC or SPAAC) ReduceAb->Conjugation ActivateLinker 2. Prepare Drug-Linker (Alkyne-Drug + this compound) ActivateLinker->Conjugation Purification 4. Purification (e.g., Size-Exclusion Chromatography) Conjugation->Purification Characterization 5. Characterization (e.g., Mass Spec, SDS-PAGE) Purification->Characterization FinalADC Final ADC Product Characterization->FinalADC

Caption: Workflow for ADC synthesis using a cleavable linker.

Logical Relationship: Cleavage of the Disulfide Bond

Disulfide_Cleavage ADC_Extracellular ADC in Circulation (Disulfide Intact) Cell Target Cell ADC_Extracellular->Cell Targeting ADC_Intracellular ADC Internalized Cell->ADC_Intracellular Internalization Cleavage Disulfide Bond Cleavage ADC_Intracellular->Cleavage GSH Glutathione (GSH) (High Intracellular Concentration) GSH->Cleavage ReleasedDrug Released Drug Cleavage->ReleasedDrug CellularTarget Intracellular Target ReleasedDrug->CellularTarget TherapeuticEffect Therapeutic Effect CellularTarget->TherapeuticEffect

Caption: Intracellular cleavage of the disulfide linker.

Conclusion

This compound is a highly valuable tool for researchers in drug development and chemical biology. Its bifunctional azido (B1232118) groups provide efficient handles for click chemistry, while the cleavable disulfide bond and hydrophilic PEG spacers offer critical advantages for the design of sophisticated bioconjugates and drug delivery systems. While more specific quantitative data on this particular linker would be beneficial, the principles of click chemistry and disulfide cleavage provide a strong foundation for its successful application. The protocols and workflows provided in this guide offer a starting point for the rational design and synthesis of next-generation targeted therapeutics.

References

Azido-PEG3-SS-PEG3-azide: A Versatile, Cleavable Linker for Advanced PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving field of targeted protein degradation, the design of the linker connecting the target protein binder and the E3 ligase ligand is of paramount importance. Among the diverse array of available linkers, Azido-PEG3-SS-PEG3-azide has emerged as a critical tool for researchers in drug discovery and development. This in-depth technical guide explores the core features of this linker, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its application in the design of Proteolysis Targeting Chimeras (PROTACs).

Core Features and Design Principles

This compound is a heterobifunctional linker characterized by a symmetrical structure comprising two triethylene glycol (PEG3) spacers, a central disulfide (-S-S-) bond, and terminal azide (B81097) (-N3) groups. This unique combination of functionalities imparts several advantageous properties for PROTAC design.

Key Structural Features:

  • Terminal Azide Groups: The presence of azide moieties at both ends of the linker allows for facile and efficient conjugation to alkyne-functionalized target protein ligands and E3 ligase ligands via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[1] This bioorthogonal reaction is highly specific and proceeds under mild conditions, ensuring the integrity of complex biological molecules.

  • Disulfide Bond: The central disulfide bond serves as a cleavable element within the PROTAC molecule.[2] This bond is stable in the oxidizing environment of the bloodstream but is readily reduced and cleaved in the intracellular environment, which has a higher concentration of reducing agents like glutathione.[3] This feature enables the targeted release of the PROTAC within the cell, potentially reducing off-target effects and improving the therapeutic window.

  • PEG3 Spacers: The polyethylene (B3416737) glycol spacers enhance the solubility and hydrophilicity of the resulting PROTAC molecule.[4] This is a crucial consideration as PROTACs are often large molecules that can suffer from poor aqueous solubility, limiting their bioavailability and cell permeability. The flexibility of the PEG chains also allows for the optimal spatial orientation of the two ligands, facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

Physicochemical and Pharmacokinetic Properties

The incorporation of the this compound linker is intended to favorably influence the drug metabolism and pharmacokinetic (DMPK) profile of a PROTAC. While specific quantitative data for PROTACs utilizing this exact linker is not extensively available in the public domain, the characteristics of its components allow for informed predictions.

PropertyDescriptionAnticipated Impact on PROTACs
Molecular Formula C16H32N6O6S2-
Molecular Weight 468.59 g/mol Contributes to the overall size of the PROTAC, a key factor in cell permeability.
Solubility Enhanced by PEG spacersImproved aqueous solubility can lead to better formulation and bioavailability.
Cleavage Mechanism Disulfide bond reductionEnables intracellular release, potentially improving target engagement and reducing systemic exposure.
Conjugation Chemistry Click Chemistry (CuAAC/SPAAC)High efficiency and specificity in the final PROTAC assembly step.

Note: The table summarizes the inherent properties of the linker and their expected influence on the final PROTAC molecule. Actual quantitative data (e.g., DC50, Dmax, half-life) would be dependent on the specific warhead and E3 ligase ligand used.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a convergent approach where the alkyne-modified target protein ligand and E3 ligase ligand are prepared separately and then conjugated to the linker in the final step.

General Protocol for PROTAC Synthesis via CuAAC (Click Chemistry)

Materials:

  • Alkyne-functionalized target protein ligand

  • Alkyne-functionalized E3 ligase ligand

  • This compound linker

  • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate (B8700270)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond stability during synthesis)

  • Appropriate purification supplies (e.g., HPLC system)

Procedure:

  • Dissolution: Dissolve the alkyne-functionalized target protein ligand (1.0 eq) and the this compound linker (1.05 eq) in anhydrous DMF.

  • Preparation of Catalyst: In a separate vial, prepare a fresh solution of CuSO4·5H2O (0.1 eq) in deionized water. In another vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water.

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique such as LC-MS. The reaction is typically complete within 12-24 hours.

  • Second Ligation: Once the first ligation is complete, add the alkyne-functionalized E3 ligase ligand (1.0 eq) to the reaction mixture.

  • Catalyst Addition: Add fresh solutions of sodium ascorbate (0.3 eq) and CuSO4·5H2O (0.1 eq).

  • Final Reaction and Monitoring: Stir the reaction at room temperature and monitor for the formation of the final PROTAC product by LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with an aqueous solution of EDTA to chelate the copper catalyst. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by preparative HPLC to obtain the final PROTAC.

Signaling Pathways and Logical Relationships

The versatility of the this compound linker allows for its application in the development of PROTACs targeting a wide range of proteins implicated in various disease signaling pathways. The general mechanism of action for any PROTAC developed with this linker follows a logical workflow from synthesis to cellular degradation of the target protein.

PROTAC_Mechanism cluster_synthesis PROTAC Synthesis cluster_cellular_action Cellular Action Warhead Alkyne-modified Target Ligand PROTAC Assembled PROTAC Warhead->PROTAC CuAAC/SPAAC E3_Ligand Alkyne-modified E3 Ligase Ligand E3_Ligand->PROTAC CuAAC/SPAAC Linker This compound Linker->PROTAC PROTAC_in PROTAC (Enters Cell) PROTAC->PROTAC_in Cleavage Disulfide Cleavage (Intracellular Environment) PROTAC_in->Cleavage Active_PROTAC Active PROTAC Cleavage->Active_PROTAC Ternary_Complex Target Protein-PROTAC-E3 Ligase Ternary Complex Active_PROTAC->Ternary_Complex Ubiquitination Target Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

Caption: General workflow for PROTAC synthesis and mechanism of action.

Application in Targeting Oncogenic Signaling Pathways

While specific examples utilizing this compound are limited, its features make it an ideal candidate for developing PROTACs against key cancer targets such as the Epidermal Growth Factor Receptor (EGFR) and Breakpoint Cluster Region-Abelson (BCR-ABL) fusion protein.

EGFR Signaling Pathway:

Mutations in EGFR are common drivers of non-small cell lung cancer. PROTACs can be designed to target and degrade these mutated EGFR proteins, offering a potential strategy to overcome resistance to traditional tyrosine kinase inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_PROTAC PROTAC Intervention EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Degradation EGFR Degradation EGFR->Degradation Ubiquitination RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Cell_Growth Cell Proliferation and Survival Transcription->Cell_Growth Leads to PROTAC EGFR-Targeting PROTAC PROTAC->EGFR E3_Ligase E3 Ligase PROTAC->E3_Ligase E3_Ligase->Degradation Proteasome Proteasome Proteasome->Cell_Growth Inhibits Degradation->Proteasome

Caption: PROTAC-mediated degradation of EGFR to inhibit downstream signaling.

BCR-ABL Signaling Pathway:

The BCR-ABL fusion protein is the hallmark of chronic myeloid leukemia (CML). PROTACs that induce the degradation of BCR-ABL have the potential to be more effective than inhibitors, particularly in cases of drug resistance.[5]

BCR_ABL_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_PROTAC PROTAC Intervention BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT PI3K-AKT Pathway BCR_ABL->PI3K_AKT Degradation BCR-ABL Degradation BCR_ABL->Degradation Ubiquitination Transcription Gene Transcription RAS_RAF->Transcription JAK_STAT->Transcription PI3K_AKT->Transcription Cell_Growth Leukemic Cell Proliferation and Survival Transcription->Cell_Growth Leads to PROTAC BCR-ABL-Targeting PROTAC PROTAC->BCR_ABL E3_Ligase E3 Ligase PROTAC->E3_Ligase E3_Ligase->Degradation Proteasome Proteasome Proteasome->Cell_Growth Inhibits Degradation->Proteasome

Caption: PROTAC-mediated degradation of BCR-ABL to inhibit leukemogenesis.

Conclusion

This compound is a highly valuable and versatile linker for the design and synthesis of advanced PROTACs. Its combination of bioorthogonal handles for efficient conjugation, a cleavable disulfide bond for targeted intracellular release, and PEG spacers for improved physicochemical properties makes it an attractive choice for researchers aiming to develop next-generation protein degraders. While further studies reporting specific quantitative data for PROTACs incorporating this linker are needed, its well-defined chemical features provide a strong foundation for the rational design of potent and selective therapeutics for a variety of diseases, including cancer.

References

Methodological & Application

Application Notes and Protocols for the Use of Azido-PEG3-SS-PEG3-azide in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties.

This document provides detailed application notes and protocols for the use of Azido-PEG3-SS-PEG3-azide , a versatile, bifunctional, and cleavable linker, in the synthesis of PROTACs. This linker is particularly advantageous due to its terminal azide (B81097) groups, which allow for efficient and modular assembly of PROTACs via "click chemistry," and an internal disulfide bond that can be cleaved in the reducing environment of the cell, potentially offering unique pharmacological profiles.

Key Features of this compound

  • Bifunctional Design: The two terminal azide (N₃) groups serve as reactive handles for facile and efficient conjugation to alkyne-modified ligands for the POI and an E3 ligase.

  • Click Chemistry Compatibility: Azide groups are ideal for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), offering high yields and specificity under mild reaction conditions.[]

  • PEGylated Spacer: The polyethylene (B3416737) glycol (PEG) chains enhance the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule.

  • Cleavable Disulfide Bond: The internal disulfide (-S-S-) bridge is stable in the extracellular environment but can be reduced and cleaved within the cell by glutathione, releasing the two parts of the PROTAC.[][3] This feature can be exploited for developing conditionally active or "caged" PROTACs.

PROTAC Synthesis Workflow using this compound

The synthesis of a PROTAC using this linker typically involves a convergent approach where the alkyne-modified POI ligand and E3 ligase ligand are prepared separately and then conjugated to the diazide linker in a final step.

PROTAC_Synthesis_Workflow cluster_0 Preparation of Building Blocks cluster_1 PROTAC Assembly cluster_2 Purification & Characterization POI_ligand Alkyne-modified POI Ligand CuAAC CuAAC Reaction POI_ligand->CuAAC E3_ligand Alkyne-modified E3 Ligase Ligand E3_ligand->CuAAC Linker This compound Linker->CuAAC PROTAC Final PROTAC Molecule CuAAC->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization

Figure 1. General workflow for the synthesis of a PROTAC using this compound and CuAAC click chemistry.

Experimental Protocols

Protocol 1: Synthesis of an Alkyne-Modified Ligand (General Procedure)

This protocol describes a general method for introducing a terminal alkyne to a ligand (for either the POI or E3 ligase) that has a suitable functional group (e.g., amine or hydroxyl) for derivatization.

Materials:

  • POI or E3 ligase ligand with a free amine or hydroxyl group

  • 4-pentynoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., HATU)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the ligand (1.0 eq) and 4-pentynoic acid (1.2 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the alkyne-modified ligand.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the alkyne-modified ligands to the this compound linker. A step-wise approach is recommended to avoid the formation of homodimers.

Materials:

  • Alkyne-modified POI ligand (1.0 eq)

  • This compound (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (B8700270) (0.2 eq)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.1 eq)

  • tert-Butanol/Water (1:1) solvent mixture

  • Argon or Nitrogen atmosphere

Procedure (Step 1: First Click Reaction):

  • Dissolve the alkyne-modified POI ligand and this compound in the t-BuOH/H₂O mixture.

  • Degas the solution by bubbling with argon or nitrogen for 15 minutes.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O and THPTA in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄/THPTA solution.

  • Stir the reaction at room temperature for 4-12 hours under an inert atmosphere.

  • Monitor the reaction by LC-MS to confirm the formation of the mono-conjugated product.

  • Upon completion, purify the mono-conjugated intermediate by reverse-phase high-performance liquid chromatography (RP-HPLC).

Procedure (Step 2: Second Click Reaction):

  • Dissolve the purified mono-conjugated intermediate (1.0 eq) and the alkyne-modified E3 ligase ligand (1.1 eq) in the t-BuOH/H₂O mixture.

  • Repeat steps 2-6 from the first click reaction.

  • Monitor the formation of the final PROTAC product by LC-MS.

  • Purify the final PROTAC by RP-HPLC.

  • Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and HRMS.

PROTAC Characterization and Evaluation

Once synthesized and purified, the PROTAC's biological activity must be thoroughly evaluated.

Mechanism of Action

The synthesized PROTAC is designed to induce the degradation of the target protein of interest (POI) through the ubiquitin-proteasome system.

PROTAC_Mechanism PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination induces Proteasome 26S Proteasome Ubiquitination->Proteasome targets for Degradation POI Degradation Proteasome->Degradation

Figure 2. Signaling pathway of PROTAC-mediated protein degradation.

Protocol 3: Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.[4][5]

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane and perform SDS-PAGE, followed by transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4 °C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[6][7]

Protocol 4: Ternary Complex Formation Assay (NanoBRET™)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.[8][9][10]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for NanoLuc®-POI and HaloTag®-E3 ligase

  • Transfection reagent

  • HaloTag® NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

  • PROTAC stock solution (in DMSO)

Procedure:

  • Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors.

  • Seed the transfected cells into a 96-well plate.

  • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • Treat the cells with a serial dilution of the PROTAC.

  • Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.

  • Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates ternary complex formation.

Data Presentation

Quantitative data from the above experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical Degradation Data for a PROTAC Synthesized with this compound

PROTAC Concentration% Protein Degradation (± SD)
1 nM5.2 ± 1.5
10 nM25.8 ± 3.2
100 nM75.4 ± 4.1
1 µM92.1 ± 2.8
10 µM88.5 ± 3.5 (Hook Effect)
DC₅₀ ~30 nM
Dₘₐₓ ~92%

Table 2: Hypothetical Ternary Complex Formation Data

PROTAC ConcentrationNanoBRET™ Ratio (mBU)
1 nM50
10 nM200
100 nM800
1 µM1500
10 µM1200 (Hook Effect)
EC₅₀ ~80 nM

Note: The data presented in Tables 1 and 2 are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific POI, E3 ligase, and cell line used.

Conclusion

This compound is a valuable tool for the synthesis of PROTACs, offering a modular and efficient approach through click chemistry. Its cleavable disulfide bond presents opportunities for advanced PROTAC design. The protocols provided herein offer a comprehensive guide for the synthesis, characterization, and biological evaluation of PROTACs utilizing this versatile linker. Careful optimization of each step is crucial for the successful development of potent and selective protein degraders.

References

Application Notes and Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG3-SS-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for covalently linking molecules.[][2] This application note provides a detailed protocol for the use of Azido-PEG3-SS-PEG3-azide, a symmetric, bifunctional, and cleavable linker, in CuAAC reactions. This linker is particularly valuable in drug development, especially for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates where controlled release of a payload is desired.[3][4]

The this compound linker possesses two terminal azide (B81097) groups, enabling the simultaneous or sequential conjugation of two alkyne-containing molecules. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance, while the central disulfide bond provides a cleavable linkage that can be selectively broken under reducing conditions, such as those found within the intracellular environment.[3]

Signaling Pathway: PROTAC-Mediated Protein Degradation

This compound is frequently employed as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein. The cleavable disulfide bond within the linker can be advantageous for releasing the active components of the PROTAC within the cell.

PROTAC_Pathway cluster_0 PROTAC Action Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex PROTAC PROTAC (with cleavable linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_Target Ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ubiquitination Ubiquitin Ub Ubiquitin->Ternary_Complex Proteasome Proteasome Ubiquitinated_Target->Proteasome Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides CuAAC_Workflow cluster_workflow CuAAC Experimental Workflow Start Start Prepare_Reagents Prepare Stock Solutions (Linker, Alkyne, Catalyst) Start->Prepare_Reagents Reaction_Setup Combine Alkyne-Molecule and Azido-Linker in Buffer Prepare_Reagents->Reaction_Setup Add_Catalyst Add Cu(II)/Ligand and Sodium Ascorbate Reaction_Setup->Add_Catalyst Incubate Incubate at Room Temperature (1-4 hours) Add_Catalyst->Incubate Purification Purify Conjugate (e.g., SEC, HPLC) Incubate->Purification Analysis Analyze Product (SDS-PAGE, MS) Purification->Analysis End End Analysis->End

References

Application Notes and Protocols for Azido-PEG3-SS-PEG3-azide in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG3-SS-PEG3-azide is a versatile, heterobifunctional linker designed for the development of advanced, targeted drug delivery systems. This linker features two terminal azide (B81097) groups, which allow for straightforward conjugation to alkyne-modified molecules via click chemistry. The core of the linker contains a disulfide bond, which is stable under physiological conditions but is readily cleaved in the reducing intracellular environment, particularly in tumor cells where glutathione (B108866) (GSH) concentrations are significantly elevated. The two polyethylene (B3416737) glycol (PEG3) spacers enhance the linker's solubility and biocompatibility, reducing the potential for immunogenicity and improving the pharmacokinetic profile of the final conjugate. These characteristics make this compound an ideal tool for creating redox-responsive drug delivery vehicles that can selectively release their therapeutic payload at the target site.[1][2]

Key Features

  • Dual Azide Groups: Enable efficient and specific conjugation to alkyne-modified drugs, targeting ligands, or nanoparticles via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition ("click chemistry").

  • Cleavable Disulfide Linker: Provides a redox-responsive mechanism for drug release, leveraging the high glutathione (GSH) concentrations in the intracellular environment of tumor cells for targeted payload delivery.

  • PEG Spacers: Enhance solubility, reduce aggregation, and improve the biocompatibility and pharmacokinetic properties of the resulting conjugate.

  • Symmetrical Design: Allows for the straightforward synthesis of dimeric conjugates or the functionalization of two separate molecules.

Applications

  • Antibody-Drug Conjugates (ADCs): Development of ADCs where the cytotoxic payload is released upon internalization into tumor cells.

  • Targeted Nanoparticle Systems: Functionalization of nanoparticles (e.g., liposomes, micelles, gold nanoparticles) for targeted drug delivery with controlled release.[3]

  • PROTACs and Other Bifunctional Molecules: Synthesis of molecules requiring the linkage of two distinct chemical entities with a cleavable spacer.

Data Presentation

Representative Drug Loading and Encapsulation Efficiency

The drug loading content (DLC) and drug loading efficiency (DLE) are critical parameters for a successful drug delivery system. While specific data for this compound will vary depending on the drug, nanoparticle, and conjugation strategy, the following table provides representative data from studies using similar disulfide-containing PEGylated systems for doxorubicin (B1662922) (DOX) delivery.

Nanocarrier SystemDrugDLC (wt%)DLE (%)Reference
Redox-Responsive MicellesDoxorubicin6.2683.23[4]
Glutathione-Responsive PEGylated NanogelDoxorubicin10.21-[5]
PEG-disulfide-DOX Prodrug MicellesDoxorubicinHigh and Fixed-[6]
PLA–PEG–FA Copolymer with SPIONsDoxorubicin5.1479.6[7]

DLC and DLE are highly dependent on the specific formulation and experimental conditions.

Representative In Vitro Drug Release Kinetics

The redox-responsive nature of the disulfide bond allows for triggered drug release in the presence of reducing agents like glutathione (GSH). The following table summarizes representative in vitro release data for doxorubicin from various disulfide-containing nanocarriers at different GSH concentrations, simulating extracellular (low GSH) and intracellular (high GSH) environments.

Nanocarrier SystemConditionTime (h)Cumulative Release (%)Reference
Redox-Responsive Micelles10 mM GSH96~89[4]
PEG-disulfide-DOX Micelles10 mM DTT2486.9[6]
Glutathione-Responsive PEGylated Nanogel5 mg/mL GSH9688[8]
Disulfide-Crosslinked Micelles10 mM GSH24~60
Disulfide-Crosslinked MicellesNo GSH24< 20

DTT (dithiothreitol) is often used as a reducing agent in in vitro studies to mimic the effects of GSH.

Experimental Protocols

Protocol 1: Conjugation of an Alkyne-Modified Drug to this compound via SPAAC

This protocol describes the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) for conjugating an alkyne-modified drug (e.g., DBCO-Drug) to this compound.

Materials:

  • This compound

  • DBCO-functionalized drug

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting column (e.g., PD-10)

  • HPLC system for analysis and purification

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of the DBCO-functionalized drug in anhydrous DMSO.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the this compound stock solution and the DBCO-functionalized drug stock solution. A molar ratio of 1.2:1 (linker:drug) is recommended as a starting point, but this should be optimized for your specific application.

    • If conjugating to a protein or antibody, ensure the final concentration of DMSO is below 10% to prevent denaturation.

    • Incubate the reaction mixture at room temperature for 2-4 hours, protected from light. The reaction progress can be monitored by HPLC or LC-MS.

  • Purification:

    • Purify the resulting conjugate using a desalting column to remove excess unreacted linker and drug.

    • For higher purity, reversed-phase HPLC can be used.

  • Characterization:

    • Confirm the successful conjugation and determine the purity of the final product using techniques such as HPLC, LC-MS, and NMR.

Protocol 2: Formulation of Redox-Responsive Nanoparticles and Drug Loading

This protocol outlines a general method for preparing drug-loaded nanoparticles using a pre-functionalized polymer with this compound and an alkyne-modified drug.

Materials:

  • Amphiphilic block copolymer (e.g., PLA-PEG) with a terminal functional group for conjugation to the linker.

  • This compound

  • Alkyne-modified doxorubicin (DOX-Alkyne)

  • Dichloromethane (DCM)

  • Dialysis membrane (MWCO appropriate for your polymer)

  • Deionized water

Procedure:

  • Synthesis of Polymer-Linker-Drug Conjugate:

    • First, conjugate the this compound to the amphiphilic block copolymer using an appropriate conjugation chemistry (e.g., NHS ester chemistry if the polymer has a terminal amine).

    • Purify the polymer-linker conjugate.

    • Conjugate the DOX-Alkyne to the azide-functionalized polymer via CuAAC or SPAAC as described in Protocol 1.

    • Purify the final polymer-linker-drug conjugate.

  • Nanoparticle Formulation by Nanoprecipitation:

    • Dissolve the purified polymer-linker-drug conjugate in a water-miscible organic solvent such as acetone (B3395972) or acetonitrile.

    • Add the polymer solution dropwise to a vigorously stirring aqueous solution (e.g., deionized water or PBS).

    • Allow the nanoparticles to self-assemble.

    • Stir the solution overnight to evaporate the organic solvent.

  • Purification:

    • Dialyze the nanoparticle suspension against deionized water for 24-48 hours to remove any remaining organic solvent and unconjugated drug.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Characterize the morphology of the nanoparticles using Transmission Electron Microscopy (TEM).

    • Quantify the drug loading content (DLC) and drug loading efficiency (DLE) using UV-Vis spectroscopy or fluorescence spectroscopy by dissolving a known amount of lyophilized nanoparticles in a suitable solvent and measuring the absorbance or fluorescence of the drug.

Protocol 3: In Vitro Glutathione-Mediated Drug Release Study

This protocol details an in vitro assay to evaluate the redox-responsive release of a drug from nanoparticles functionalized with this compound.

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Dialysis membrane (MWCO appropriate for your drug)

  • Incubator or water bath at 37°C

  • UV-Vis spectrophotometer or fluorometer

Procedure:

  • Preparation of Release Media:

    • Prepare two release media:

      • Control: PBS (pH 7.4)

      • Reductive: PBS (pH 7.4) containing 10 mM GSH (to simulate intracellular conditions).

  • Drug Release Assay:

    • Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag.

    • Immerse the dialysis bag into a larger volume of the release medium (e.g., 50 mL) in a sealed container.

    • Incubate the samples at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) from the release medium outside the dialysis bag.

    • Replenish the withdrawn volume with fresh release medium to maintain a constant volume.

  • Quantification of Released Drug:

    • Measure the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy or fluorescence spectroscopy.

    • Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug in the nanoparticles.

  • Data Analysis:

    • Plot the cumulative drug release percentage as a function of time for both the control and reductive conditions to visualize the glutathione-triggered release profile.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Drug Conjugate cluster_formulation Nanoparticle Formulation cluster_release Redox-Responsive Drug Release start This compound conjugation Click Chemistry (SPAAC or CuAAC) start->conjugation drug Alkyne-Modified Drug drug->conjugation purification1 Purification (e.g., HPLC) conjugation->purification1 conjugate Drug-SS-PEG-Azide Conjugate purification1->conjugate self_assembly Self-Assembly (Nanoprecipitation) conjugate->self_assembly polymer Amphiphilic Polymer polymer->self_assembly nanoparticles Drug-Loaded Nanoparticles self_assembly->nanoparticles cleavage Disulfide Cleavage nanoparticles->cleavage gsh High [GSH] (Tumor Cell) gsh->cleavage drug_release Drug Release cleavage->drug_release

Caption: Experimental workflow for the synthesis and application of this compound in a targeted drug delivery system.

signaling_pathway cluster_extracellular Extracellular Space (Low [GSH]) cluster_intracellular Intracellular Space (High [GSH]) nanoparticle_stable Drug-SS-PEG-Nanoparticle (Stable) nanoparticle_uptake Nanoparticle Internalization nanoparticle_stable->nanoparticle_uptake Endocytosis cleavage Disulfide Bond Cleavage nanoparticle_uptake->cleavage gsh Glutathione (GSH) gsh->cleavage 2GSH gssg Glutathione Disulfide (GSSG) cleavage->gssg GSSG drug_release Drug Release cleavage->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

References

Application Notes and Protocols for Stimuli-Responsive Nanocarriers using Azido-PEG3-SS-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic agents to diseased sites while minimizing off-target effects is a central goal in modern drug development. Stimuli-responsive nanocarriers, which are engineered to release their payload in response to specific physiological or external triggers, represent a promising strategy to achieve this goal. The tumor microenvironment, for instance, is characterized by a significantly higher concentration of reducing agents like glutathione (B108866) (GSH) compared to normal tissues.[][2] This redox potential difference provides a unique endogenous stimulus for targeted drug release.

Azido-PEG3-SS-PEG3-azide is a heterobifunctional, cleavable linker designed for the fabrication of such redox-responsive nanocarriers. Its key features include:

  • A central disulfide bond (SS): This bond is stable in the bloodstream but is susceptible to cleavage by the high intracellular concentrations of glutathione, triggering the disassembly of the nanocarrier and the release of its therapeutic cargo.[][2][3]

  • Terminal azide (B81097) groups (N3): These groups enable facile and highly efficient conjugation to alkyne-modified molecules or nanoparticle surfaces via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry").[4]

  • Polyethylene glycol (PEG) spacers: The PEG components enhance the biocompatibility and solubility of the resulting nanocarrier, potentially reducing immunogenicity and improving circulation time.[5]

These application notes provide a comprehensive guide to utilizing this compound for the creation of stimuli-responsive nanocarriers, including detailed experimental protocols and representative data.

Mechanism of Action: Glutathione-Mediated Drug Release

The disulfide bond within the this compound linker is the key to its stimuli-responsive behavior. In the relatively low glutathione concentration of the bloodstream (micromolar range), the disulfide bond remains intact, ensuring the stability of the nanocarrier and preventing premature drug release.[] Upon internalization into tumor cells, where the glutathione concentration is significantly higher (millimolar range), the disulfide bond is rapidly cleaved.[][2] This cleavage leads to the disassembly of the nanocarrier and the subsequent release of the encapsulated therapeutic agent directly at the target site, enhancing its therapeutic efficacy while minimizing systemic toxicity.

G cluster_0 Bloodstream (Low GSH) cluster_1 Tumor Cell Cytoplasm (High GSH) Nanocarrier Intact Nanocarrier (Drug Encapsulated) Cleavage Disulfide Bond Cleavage Nanocarrier->Cleavage Internalization DrugRelease Drug Release Cleavage->DrugRelease Nanocarrier Disassembly GSSG Glutathione Disulfide (GSSG) Cleavage->GSSG GSH Glutathione (GSH) GSH->Cleavage

Caption: Glutathione-mediated cleavage of the disulfide linker and subsequent drug release.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization and evaluation of redox-responsive nanocarriers.

Table 1: Physicochemical Properties of Nanocarriers

Nanocarrier FormulationMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Blank Nanocarriers120 ± 50.15 ± 0.03-15.2 ± 1.8
Drug-Loaded Nanocarriers135 ± 70.18 ± 0.04-12.5 ± 2.1

Table 2: Drug Loading and Encapsulation Efficiency

Therapeutic AgentDrug Loading Content (DLC, w/w %)Encapsulation Efficiency (EE, %)
Doxorubicin (DOX)15.2 ± 1.585.7 ± 4.2
Paclitaxel (PTX)12.8 ± 1.281.3 ± 3.8

Table 3: In Vitro Drug Release Profile

Time (hours)Cumulative Release in PBS (pH 7.4) (%)Cumulative Release in PBS with 10 mM GSH (%)
15.2 ± 0.825.4 ± 2.1
410.5 ± 1.255.8 ± 3.5
1218.3 ± 1.980.1 ± 4.2
2425.1 ± 2.592.5 ± 3.8

Table 4: In Vitro Cytotoxicity (IC50 Values)

Cell LineFree Doxorubicin (µg/mL)Doxorubicin-Loaded Nanocarriers (µg/mL)
MCF-7 (Human Breast Cancer)1.25 ± 0.150.75 ± 0.08
HeLa (Human Cervical Cancer)1.50 ± 0.200.90 ± 0.12
NIH/3T3 (Mouse Fibroblast)> 50> 50

Experimental Protocols

Protocol 1: Synthesis of Drug-Loaded Redox-Responsive Nanocarriers

This protocol describes a general method for the synthesis of drug-loaded nanocarriers using a nanoprecipitation method, followed by surface functionalization with this compound and conjugation of a targeting ligand.

G cluster_0 Nanoparticle Formulation cluster_1 Surface Functionalization cluster_2 Purification and Characterization A Dissolve polymer and drug in organic solvent B Add organic phase dropwise to aqueous phase with stirring A->B C Evaporate organic solvent B->C D Activate nanoparticle surface (e.g., with an alkyne group) C->D E React with this compound via Click Chemistry D->E F Purify by dialysis or centrifugation E->F G Characterize size, PDI, zeta potential, and drug loading F->G

Caption: Workflow for the synthesis and characterization of redox-responsive nanocarriers.

Materials:

  • Biodegradable polymer (e.g., PLGA-alkyne)

  • Therapeutic drug (e.g., Doxorubicin)

  • Organic solvent (e.g., Acetone, DMSO)

  • Aqueous phase (e.g., Deionized water)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Nanoparticle Formulation:

    • Dissolve the biodegradable polymer (e.g., 100 mg PLGA-alkyne) and the therapeutic drug (e.g., 20 mg Doxorubicin) in a suitable organic solvent (e.g., 5 mL acetone).

    • Add the organic phase dropwise to a larger volume of aqueous phase (e.g., 50 mL deionized water) under vigorous stirring.

    • Continue stirring for 4-6 hours at room temperature to allow for the evaporation of the organic solvent and the formation of nanoparticles.

  • Surface Functionalization:

    • To the nanoparticle suspension, add this compound (e.g., 10 mg).

    • Add freshly prepared solutions of copper(II) sulfate (e.g., 1 mg in 100 µL water) and sodium ascorbate (e.g., 2 mg in 100 µL water) to catalyze the click reaction.

    • Allow the reaction to proceed overnight at room temperature with gentle stirring.

  • Purification:

    • Transfer the nanoparticle suspension to a dialysis membrane (MWCO 10 kDa).

    • Dialyze against deionized water for 48 hours, with frequent changes of water, to remove unreacted reagents and free drug.

    • Alternatively, purify the nanoparticles by repeated centrifugation and resuspension in deionized water.

  • Storage:

    • Lyophilize the purified nanoparticle suspension for long-term storage or store as a suspension at 4°C for short-term use.

Protocol 2: Characterization of Nanocarriers

1. Size, Polydispersity Index (PDI), and Zeta Potential:

  • Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the nanoparticle suspension in deionized water to an appropriate concentration.

    • For zeta potential measurements, dilute in 10 mM NaCl solution.

    • Perform measurements at 25°C.

    • Record the Z-average diameter for size, the PDI for size distribution, and the zeta potential for surface charge.

2. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

  • Instrumentation: UV-Vis Spectrophotometer or HPLC.

  • Procedure:

    • Lyophilize a known amount of the drug-loaded nanoparticle suspension.

    • Dissolve a weighed amount of the lyophilized powder in a suitable organic solvent (e.g., DMSO) to disrupt the nanoparticles and release the drug.

    • Quantify the amount of drug using a pre-established calibration curve for the specific drug.

    • Calculations:

      • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Protocol 3: In Vitro Drug Release Study

Materials:

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Prepare two release media:

    • PBS (pH 7.4) to mimic physiological conditions.

    • PBS (pH 7.4) containing 10 mM GSH to mimic the intracellular reducing environment of tumor cells.

  • Disperse a known amount of drug-loaded nanoparticles (e.g., 5 mg) in 1 mL of each release medium.

  • Transfer the suspensions into separate dialysis bags.

  • Place each dialysis bag into a larger container with 50 mL of the corresponding release medium.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time intervals (e.g., 1, 4, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the external release medium and replace it with an equal volume of fresh medium.

  • Quantify the amount of released drug in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Calculate the cumulative drug release at each time point.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Normal cell line (e.g., NIH/3T3)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the free drug and the drug-loaded nanocarriers in the cell culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test samples. Include untreated cells as a control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability (%) relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6][7]

Conclusion

This compound is a versatile and effective linker for the development of stimuli-responsive nanocarriers. The protocols and data presented herein provide a comprehensive framework for researchers to design, synthesize, and evaluate redox-sensitive drug delivery systems with the potential for enhanced therapeutic efficacy and reduced side effects in cancer therapy and other applications where a reducing environment can be targeted.

References

Application Notes and Protocols for the Synthesis of Redox-Responsive Hydrogels using Azido-PEG3-SS-PEG3-azide for Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the synthesis and characterization of redox-responsive hydrogels using Azido-PEG3-SS-PEG3-azide as a key crosslinking component. This novel biomaterial is particularly suited for tissue engineering and controlled drug delivery applications due to its biocompatibility and tunable degradation in response to the reducing environment of the cellular milieu. The protocols detailed herein utilize Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a form of "click chemistry," for hydrogel formation, ensuring a bio-orthogonal reaction with high efficiency and specificity under cytocompatible conditions.

The central feature of these hydrogels is the disulfide bond integrated within the PEG linker, which can be cleaved by reducing agents such as glutathione (B108866) (GSH), a tripeptide abundant within the intracellular environment. This inherent redox sensitivity allows for on-demand degradation of the hydrogel matrix, facilitating the release of encapsulated cells or therapeutic agents and enabling dynamic modulation of the mechanical properties of the cellular microenvironment.

Data Presentation

The following tables summarize typical quantitative data for PEG-based hydrogels containing disulfide linkages. The exact values for a hydrogel synthesized with this compound will depend on the specific crosslinker, polymer concentration, and experimental conditions.

Table 1: Mechanical Properties of Redox-Responsive PEG Hydrogels

Hydrogel Composition (wt%)CrosslinkerStorage Modulus (G') (kPa)Swelling Ratio (q)Reference
10% 4-arm PEG-SH + 10% PEGDAH₂O₂~10Not Specified[1]
13.5% 4-arm PEG-Azide + DBCO-peptideSPAACNot SpecifiedNot Specified[2]
20 wt% PEG-LALAP~20Not Specified[3]
Not SpecifiedDTSSP~3Not Specified[4]
15 wt% PEG-DTT (0.4 DTT:PEG ratio)UV~10 (initial)~15 (initial)[3]

Table 2: Degradation Characteristics of Redox-Responsive PEG Hydrogels in Response to Reducing Agents

Hydrogel SystemReducing Agent (Concentration)Degradation TimeObservationsReference
Disulfide-cross-linked microgelsGlutathione (GSH) (0.06 - 91.8 mM)Minutes to HoursConcentration-dependent swelling and erosion.[5]
Thiol-maleimide conjugatesGlutathione (GSH)Half-lives of 3.1 to 18 hoursThiol-disulfide exchange and retro-Michael addition.[5]
Disulfide-cross-linked hydrogelDithiothreitol (DTT) (10 mM)Gradual decrease in G'Loss of gel-like properties.[6]
PEG-DTT hydrogelsPBS (in vitro degradation)~75% decrease in modulus over 14 daysDecrease in mechanical integrity.[3]
Resilin-like hydrogel with disulfide crosslinkerGlutathione (GSH) (10 mM)Significant degradationIncreased release of encapsulated molecules.[4]

Experimental Protocols

Protocol 1: Synthesis of Redox-Responsive Hydrogel via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the formation of a hydrogel by reacting the bifunctional azide (B81097), this compound, with a dibenzocyclooctyne (DBCO)-functionalized crosslinker.

Materials:

  • This compound

  • DBCO-functionalized crosslinker (e.g., DBCO-PEG-DBCO or a multi-arm PEG-DBCO)

  • Dulbecco's Phosphate-Buffered Saline (DPBS), sterile

  • Sterile, nuclease-free water

  • For cell encapsulation: cell suspension in appropriate culture medium

Procedure:

  • Prepare Precursor Stock Solutions:

    • Dissolve this compound in sterile DPBS to achieve a final desired concentration (e.g., a 27 wt% solution to be mixed 1:1 for a final 13.5 wt% hydrogel).[2] Vortex briefly and allow to fully dissolve at room temperature.

    • Dissolve the DBCO-functionalized crosslinker in sterile DPBS to an equimolar concentration relative to the azide groups on the this compound. Ensure a 1:1 molar ratio of azide to DBCO functional groups.[2]

    • Sterilize both precursor solutions by passing them through a 0.22 µm syringe filter.

  • Hydrogel Formation:

    • To form an acellular hydrogel, mix equal volumes of the this compound stock solution and the DBCO-crosslinker stock solution in a sterile microcentrifuge tube.

    • Pipette the mixture gently to ensure homogeneity.

    • Immediately cast the solution into the desired mold (e.g., a cylindrical silicone mold or a multi-well plate).

    • Allow the hydrogel to crosslink at 37°C for approximately 30-60 minutes. Gelation should be apparent within minutes.[2]

  • Hydrogel Formation with Encapsulated Cells:

    • Prepare a cell suspension in a minimal volume of culture medium.

    • In a sterile, conical tube, mix the this compound stock solution with the cell suspension.

    • Add the DBCO-crosslinker stock solution to the cell-containing azide solution and gently pipette to mix. Avoid introducing air bubbles.

    • Immediately cast the cell-laden precursor solution into the desired culture format (e.g., as droplets for 3D spheroids or into a larger mold).

    • Allow the hydrogel to gel at 37°C in a cell culture incubator for 30-60 minutes.

    • After gelation, add pre-warmed culture medium to the hydrogel constructs.

Protocol 2: Characterization of Hydrogel Degradation

This protocol outlines a method to assess the degradation of the redox-responsive hydrogel in the presence of a reducing agent.

Materials:

  • Synthesized this compound hydrogels

  • DPBS

  • Glutathione (GSH) or Dithiothreitol (DTT)

  • A rheometer for mechanical testing or a balance for swelling/mass loss studies

Procedure:

  • Prepare Degradation Media:

    • Prepare a solution of the reducing agent (e.g., 10 mM GSH) in DPBS.[4] The concentration can be varied to simulate different physiological conditions.

    • Use plain DPBS as a control.

  • Degradation Study (Rheological Analysis):

    • Place a hydrogel disc on the rheometer.

    • Equilibrate the hydrogel with DPBS.

    • Perform a time sweep experiment to obtain the initial storage modulus (G').

    • Replace the DPBS with the degradation medium containing the reducing agent.

    • Continue the time sweep measurement and monitor the decrease in G' over time as an indicator of hydrogel degradation.[6]

  • Degradation Study (Swelling and Mass Loss):

    • Prepare multiple identical hydrogel samples.

    • Measure the initial wet weight (W_i) of each hydrogel after equilibration in DPBS.

    • Immerse the hydrogels in the degradation medium. Keep a control set in plain DPBS.

    • At predetermined time points, remove the hydrogels, gently blot to remove excess surface water, and record the wet weight (W_t).

    • To measure mass loss, lyophilize the hydrogels at each time point to obtain the dry weight (W_d).

    • Calculate the swelling ratio (q) = W_t / W_d.

    • Calculate the mass loss (%) = [(W_d_initial - W_d_t) / W_d_initial] * 100.

Visualizations

Experimental Workflow and Signaling Pathways

Hydrogel_Synthesis_Workflow Experimental Workflow for Hydrogel Synthesis and Cell Encapsulation cluster_precursors Precursor Preparation cluster_mixing Hydrogel Formation cluster_application Application cluster_cell_encapsulation 3D Cell Culture azide This compound Solution in DPBS mix Mix Precursors (1:1 Azide:DBCO) azide->mix mix_cells Mix Cells with Azide Precursor azide->mix_cells dbco DBCO-Crosslinker Solution in DPBS dbco->mix add_dbco Add DBCO Crosslinker dbco->add_dbco cast Cast into Mold mix->cast gelation Gelation at 37°C cast->gelation hydrogel Formed Hydrogel gelation->hydrogel cells Cell Suspension cells->mix_cells mix_cells->add_dbco cell_hydrogel Cell-Laden Hydrogel add_dbco->cell_hydrogel

Fig 1. Hydrogel Synthesis and Cell Encapsulation Workflow.

Disulfide_Cleavage_Mechanism Redox-Responsive Degradation Mechanism hydrogel Crosslinked Hydrogel Network (this compound) cleavage Thiol-Disulfide Exchange Reaction hydrogel->cleavage gsh Glutathione (GSH) (Intracellular Reducing Agent) gsh->cleavage degraded Degraded, Soluble PEG Fragments cleavage->degraded release Release of Encapsulated Cells or Drugs cleavage->release leads to

Fig 2. Glutathione-Mediated Disulfide Cleavage.

Signaling_Pathways Cellular Signaling in Response to Hydrogel Degradation cluster_stimulus Stimuli from Degrading Hydrogel cluster_pathways Cellular Signaling Pathways cluster_response Cellular Responses degradation Hydrogel Degradation (GSH-mediated) stiffness Dynamic Matrix Stiffness degradation->stiffness release Growth Factor Release (e.g., VEGF, TGF-β) degradation->release ros Redox Environment Change degradation->ros integrin Integrin Signaling (FAK, ROCK) stiffness->integrin pi3k PI3K/Akt Pathway release->pi3k tgf TGF-β/Smad Pathway release->tgf nfkb NF-κB Pathway ros->nfkb differentiation Differentiation integrin->differentiation migration Migration & Spreading integrin->migration survival Survival & Proliferation pi3k->survival tgf->survival tgf->differentiation inflammation Inflammatory Response nfkb->inflammation

Fig 3. Key Signaling Pathways Modulated by the Dynamic Hydrogel Environment.

Conclusion

The this compound-based hydrogels offer a versatile platform for advanced tissue engineering applications. The bio-orthogonal SPAAC chemistry allows for the formation of these hydrogels in the presence of living cells without compromising their viability. The inherent redox-sensitivity provides a mechanism for controlled degradation and release, mimicking the dynamic nature of the native extracellular matrix. The protocols and data provided herein serve as a valuable resource for researchers and scientists aiming to develop next-generation biomaterials for regenerative medicine and drug delivery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CuAAC Reactions for Azido-PEG3-SS-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Azido-PEG3-SS-PEG3-azide linker in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or no yield in my CuAAC reaction with this compound?

A1: Low or no product yield in a CuAAC reaction can stem from several factors:

  • Catalyst Inactivity: The active catalyst is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, often due to dissolved oxygen in the reaction mixture.[1] It is crucial to use a reducing agent, such as sodium ascorbate (B8700270), to maintain the copper in its active Cu(I) state.

  • Insufficient Degassing: Failure to properly degas solvents and solutions can lead to the oxidation of the Cu(I) catalyst.

  • Inhibitory Buffer Components: Buffers containing chelating agents like Tris can sequester the copper catalyst, hindering its activity. It is advisable to use non-coordinating buffers such as phosphate (B84403), HEPES, or MOPS.

  • Poor Reagent Quality: Ensure the purity and stability of your this compound and alkyne-functionalized molecule. Azides can be sensitive to prolonged storage and handling.

  • Steric Hindrance: The bulky nature of the PEG chains or the molecules being conjugated can sterically hinder the reaction.

Q2: I am observing unexpected byproducts in my reaction. What could they be and how can I minimize them?

A2: A common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, which forms a diyne byproduct.[1] This is more likely to occur in the presence of oxygen and Cu(II). To minimize this, ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and use an adequate amount of a reducing agent like sodium ascorbate.[1]

Q3: Will the disulfide bond in this compound be cleaved under the CuAAC reaction conditions?

A3: Under typical, mild CuAAC conditions, the disulfide bond is expected to remain intact.[2][3] However, it is important to be mindful of the concentration of the reducing agent. High concentrations of reducing agents, particularly thiols, could potentially lead to the cleavage of the disulfide bond. One study suggests that ascorbate concentrations above 1 mM could potentially reduce disulfide bridges.[4] It is recommended to use the minimum effective concentration of sodium ascorbate.

Q4: How does the bifunctional nature of this compound affect the reaction?

A4: The presence of two azide (B81097) groups allows for the conjugation of two different alkyne-containing molecules. This can be advantageous for creating complex constructs. However, it also introduces the possibility of forming a mixture of products (mono-conjugated, di-conjugated with the same molecule, and di-conjugated with different molecules if multiple alkynes are present). Careful control of stoichiometry is essential to favor the desired product.

Q5: What is the recommended solvent for this reaction?

A5: Due to the PEGylated nature of the linker, a variety of solvents can be used. For bioconjugation reactions, aqueous buffers (e.g., phosphate-buffered saline) are common. The addition of a co-solvent like DMSO or DMF can help to solubilize hydrophobic reaction partners.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Oxidation of Cu(I) catalyst to inactive Cu(II).Degas all solutions thoroughly with an inert gas (argon or nitrogen). Use a freshly prepared solution of sodium ascorbate.[1]
Inhibition of the copper catalyst by buffer components.Avoid using Tris buffer. Switch to a non-coordinating buffer like phosphate, HEPES, or MOPS.
Steric hindrance from bulky substrates or the PEG linker.Increase the reaction time or temperature (if the stability of the molecules allows). Consider using a longer PEG linker to increase the distance between the reactive groups and the bulky scaffolds.
Formation of Insoluble Precipitates Aggregation of PEGylated products or starting materials.Add a small percentage of an organic co-solvent like DMSO or DMF to improve solubility. Optimize the pH of the reaction buffer.
Precipitation of the copper catalyst.Ensure a sufficient concentration of a stabilizing ligand (e.g., THPTA or TBTA) is used.
Inconsistent Results Variability in reagent quality or reaction setup.Use high-purity reagents and prepare fresh solutions of sensitive components like sodium ascorbate for each experiment. Standardize the degassing procedure and reaction time.
Difficulty in Product Purification Removal of residual copper catalyst.Use a copper-chelating resin or perform dialysis against a buffer containing a chelating agent like EDTA to remove copper. Size-exclusion chromatography is also effective for separating the product from small molecule reagents and catalyst.

Quantitative Data Summary

The following tables provide recommended starting concentrations and ratios for key components of the CuAAC reaction. Optimization may be required for specific applications.

Table 1: Recommended Reagent Concentrations

Component Typical Concentration Range Notes
Copper(II) Sulfate (B86663) (CuSO₄) 50 - 250 µMHigher concentrations do not always lead to faster reactions and can cause protein precipitation.[6]
Sodium Ascorbate 2.5 - 5 mMShould be in excess of the copper concentration to maintain a reducing environment.[7] Prepare fresh.
Ligand (THPTA or TBTA) 250 µM - 1.25 mMA ligand-to-copper ratio of 5:1 is commonly recommended to stabilize the Cu(I) catalyst.[8]
This compound Dependent on the alkyne concentrationStoichiometry should be carefully controlled based on the desired product.
Alkyne-functionalized Molecule Dependent on the experimental goals

Table 2: Recommended Reaction Parameters

Parameter Recommended Range Notes
Temperature Room Temperature (20-25°C)Can be increased to 37°C to improve reaction rates if substrates are stable.[6]
Reaction Time 1 - 24 hoursMonitor reaction progress by a suitable analytical method (e.g., LC-MS, SDS-PAGE).
pH 7.0 - 8.0For bioconjugation reactions, maintaining a physiological pH is often crucial.
Solvent Aqueous buffer (e.g., PBS) with 5-10% co-solvent (e.g., DMSO, DMF)Co-solvent can improve the solubility of hydrophobic reactants.[5]

Experimental Protocols

General Protocol for CuAAC Reaction with this compound

This protocol provides a starting point for the conjugation of an alkyne-functionalized molecule to this compound.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Degassed reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4)

  • Degassed co-solvent (e.g., DMSO or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water or TBTA in DMSO.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution must be prepared fresh before each use.

    • Dissolve the this compound and the alkyne-functionalized molecule in the reaction buffer to their desired final concentrations. If solubility is an issue, a minimal amount of co-solvent can be added.

  • Reaction Setup (under inert atmosphere):

    • In a reaction vessel purged with inert gas, add the solution of this compound and the alkyne-functionalized molecule.

    • Add the required volume of the THPTA or TBTA stock solution.

    • Add the required volume of the CuSO₄ stock solution.

    • Gently mix the solution.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to initiate the cycloaddition.

    • Ensure the final concentrations of all reagents are as desired.

  • Reaction Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours, or overnight at 4°C, with gentle stirring or agitation. Protect the reaction from light if any of the components are light-sensitive.

  • Monitoring and Purification:

    • Monitor the progress of the reaction using an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).

    • Once the reaction is complete, purify the product to remove the copper catalyst and excess reagents. Common purification methods include size-exclusion chromatography, dialysis, or the use of a copper-chelating resin.

Visualizations

Workflow for Antibody-Drug Conjugate (ADC) Synthesis and Intracellular Cleavage

The this compound linker is particularly useful in the construction of ADCs, where the disulfide bond is designed to be cleaved in the reducing environment of the cell, releasing the cytotoxic payload.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_delivery Targeted Delivery and Internalization cluster_cleavage Payload Release and Action Antibody Antibody with Alkyne Group CuAAC CuAAC Reaction (CuSO4, NaAsc, Ligand) Antibody->CuAAC Linker This compound Linker->CuAAC Payload Alkyne-Payload ADC Antibody-Drug Conjugate (ADC) CuAAC->ADC Binding Binding to Tumor Antigen ADC->Binding TumorCell Tumor Cell (Antigen Expression) Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Disulfide Bond Cleavage Lysosome->Cleavage GSH Glutathione (GSH) (High Intracellular Concentration) GSH->Cleavage ReleasedPayload Released Payload Cleavage->ReleasedPayload CellDeath Apoptosis/ Cell Death ReleasedPayload->CellDeath

Caption: Workflow for ADC synthesis using a disulfide linker and subsequent intracellular payload release.

Troubleshooting Logic for Low CuAAC Reaction Yield

This diagram outlines a logical approach to troubleshooting low-yield CuAAC reactions.

Troubleshooting_Logic Start Low or No Product Yield CheckCatalyst Check Catalyst System Start->CheckCatalyst CheckReagents Check Reagents & Substrates CheckCatalyst->CheckReagents [ Catalyst OK ] Sol_Catalyst_1 Use fresh sodium ascorbate solution CheckCatalyst->Sol_Catalyst_1 [ Issue Found ] CheckConditions Check Reaction Conditions CheckReagents->CheckConditions [ Reagents OK ] Sol_Reagents_1 Verify purity and integrity of azide and alkyne CheckReagents->Sol_Reagents_1 [ Issue Found ] Optimize Systematically Optimize Conditions CheckConditions->Optimize [ Conditions OK ] Sol_Conditions_1 Increase reaction time or temperature CheckConditions->Sol_Conditions_1 [ Issue Found ] Sol_Catalyst_2 Ensure proper degassing of all solutions Sol_Catalyst_1->Sol_Catalyst_2 Sol_Catalyst_3 Use a stabilizing ligand (THPTA/TBTA) Sol_Catalyst_2->Sol_Catalyst_3 Sol_Reagents_2 Avoid Tris buffer; use phosphate, HEPES, or MOPS Sol_Reagents_1->Sol_Reagents_2 Sol_Conditions_2 Add a co-solvent (e.g., DMSO) for solubility Sol_Conditions_1->Sol_Conditions_2

Caption: A logical workflow for troubleshooting low-yield CuAAC reactions.

References

Improving the stability of Azido-PEG3-SS-PEG3-azide in plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG3-SS-PEG3-azide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this linker in plasma and to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in plasma?

The primary cause of instability is the cleavage of the disulfide (-S-S-) bond. Plasma is a mildly reducing environment containing free thiols, such as cysteine and glutathione (B108866) (GSH), which can react with the disulfide bond through thiol-disulfide exchange, leading to the cleavage of the linker.[1]

Q2: How does the structure of this compound influence its plasma stability?

This compound is a linear linker with a sterically unhindered disulfide bond. This lack of bulky chemical groups adjacent to the disulfide bond makes it relatively susceptible to reduction by plasma thiols.[1] Linkers with increased steric hindrance around the disulfide bond generally exhibit greater stability in plasma.[2]

Q3: Can the PEG chains in this compound enhance its plasma stability?

Yes, the polyethylene (B3416737) glycol (PEG) chains can offer some improvement in stability. PEGylation is known to increase the hydrodynamic radius of molecules, which can partially shield the disulfide bond from enzymatic degradation and can also prolong circulation time by reducing kidney clearance.[3] However, for a relatively short linker like this, the primary determinant of stability will be the susceptibility of the disulfide bond to chemical reduction.

Q4: Are the terminal azide (B81097) groups stable in plasma?

The azide (-N3) functional groups are generally stable under physiological conditions and do not react with components of plasma. Their primary reactivity is directed towards specific chemical partners in "click chemistry" reactions, such as alkynes or cyclooctynes.[4]

Q5: What is the expected plasma half-life of a conjugate made with this linker?

The plasma half-life of a conjugate will depend on multiple factors, including the nature of the conjugated molecules (e.g., protein, small molecule). However, due to the unhindered disulfide bond, conjugates of small molecules or peptides using this linker are expected to have a relatively short half-life in plasma, potentially in the range of hours. For larger conjugated proteins, the overall protein stability and clearance mechanisms will also play a major role.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Premature Cleavage of the Linker in Plasma

Symptom: Your conjugate shows rapid degradation or loss of payload when incubated in plasma.

Potential Causes:

  • Thiol-Disulfide Exchange: The disulfide bond is being reduced by free thiols in the plasma. This is the most common cause of cleavage for this type of linker.[1]

  • Enzymatic Degradation: While less common for the linker itself, plasma proteases could potentially degrade a conjugated peptide or protein, indirectly leading to the release of a fragment containing the linker.

Solutions:

  • Modify the Linker: If premature cleavage is a significant issue, consider using a linker with a more sterically hindered disulfide bond. The introduction of methyl or other bulky groups adjacent to the disulfide can significantly increase plasma stability.[2][5]

  • Control Experimental Conditions: For in vitro assays, you can add a thiol-blocking agent like N-ethylmaleimide (NEM) to a control sample to confirm that cleavage is thiol-dependent. However, this is for diagnostic purposes and not for in vivo applications.

  • Alternative Chemistries: If disulfide instability is prohibitive, explore alternative cleavable linkers, such as those sensitive to pH or specific enzymes, or consider a non-cleavable linker if appropriate for your application.[2]

Issue 2: Low Yield or Failed "Click Chemistry" Reaction Post-Conjugation

Symptom: After conjugating your molecule of interest to one end of the this compound linker, the subsequent click chemistry reaction with the terminal azide fails or has a low yield.

Potential Causes:

  • Degradation of Azide: Although generally stable, prolonged exposure to harsh reducing agents used for other experimental steps (e.g., reducing a protein's disulfide bonds) could potentially affect the azide group.

  • Copper(I) Catalyst Oxidation: In copper-catalyzed azide-alkyne cycloaddition (CuAAC), the active Cu(I) catalyst can be oxidized to inactive Cu(II) by oxygen in the reaction mixture.

  • Poor Reagent Quality: The azide linker or the alkyne-containing reaction partner may have degraded.

  • Steric Hindrance: The conjugated molecule may be sterically hindering the azide group, preventing the click reaction from proceeding efficiently.

Solutions:

  • Protect Functional Groups: If possible, perform the click chemistry step before any steps that involve harsh reducing agents.

  • Optimize Click Reaction Conditions:

    • Degas all solutions thoroughly to remove oxygen.

    • Use a fresh solution of a reducing agent like sodium ascorbate (B8700270) to maintain the copper in the +1 oxidation state.

    • Consider using a copper-coordinating ligand such as TBTA or THPTA to stabilize the Cu(I) catalyst.

  • Verify Reagent Quality: Check the purity and integrity of your linker and reaction partners using appropriate analytical methods (e.g., NMR, MS).

  • Consider Strain-Promoted Click Chemistry (SPAAC): If CuAAC is problematic, using a copper-free click reaction with a strained alkyne (e.g., DBCO, BCN) can be a robust alternative.[6]

Data Presentation

The following table summarizes estimated plasma stability data for disulfide linkers with varying degrees of steric hindrance. The data for the unhindered linker provides an estimate for the behavior of this compound.

Linker TypeSteric HindranceEstimated Half-Life in Human Plasma (t½)Key Considerations
This compound (Estimated) Unhindered< 1 - 4 hours Prone to rapid cleavage by plasma thiols. Suitable for applications requiring fast payload release.
Monomethyl-substituted DisulfideLow4 - 12 hoursIntroduction of a single methyl group near the disulfide bond improves stability.
Dimethyl-substituted DisulfideModerate24 - 72 hoursIncreased steric hindrance significantly slows down thiol-disulfide exchange, leading to greater plasma stability.[1]
Sterically Hindered (e.g., within an antibody scaffold)High> 100 hoursThe protein structure provides significant protection to the disulfide bond, leading to high stability.[1]

Note: The half-life values are estimates based on published data for similar linker structures and can vary significantly depending on the conjugated molecule and experimental conditions.

Experimental Protocols

Protocol: In Vitro Plasma Stability Assay

This protocol provides a general method for assessing the stability of a conjugate containing the this compound linker in plasma.

Materials:

  • Test conjugate (stock solution in DMSO or aqueous buffer)

  • Human plasma (or plasma from other species of interest), anticoagulated (e.g., with heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) containing an internal standard (for LC-MS analysis)

  • 96-well microplate

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Prepare Plasma: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.

  • Prepare Test Compound Solution: Dilute the stock solution of your test conjugate with PBS to a suitable working concentration.

  • Reaction Setup:

    • In a 96-well plate, add a pre-determined volume of plasma to each well for the different time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Pre-incubate the plate with plasma at 37°C for 5-10 minutes.

  • Initiate the Reaction: Add the test conjugate solution to each well to initiate the reaction. The final concentration of the organic solvent (e.g., DMSO) should typically be less than 1%.

  • Incubation: Incubate the plate at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At each designated time point (0, 15, 30, 60, 120 minutes), stop the reaction by adding a sufficient volume (e.g., 3-4 times the plasma volume) of cold acetonitrile containing the internal standard. The 0-minute time point is quenched immediately after adding the test conjugate.

  • Sample Processing:

    • After the final time point, centrifuge the plate to precipitate plasma proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS Analysis: Analyze the samples using a validated LC-MS method to quantify the amount of intact conjugate remaining at each time point.

  • Data Analysis:

    • Calculate the percentage of the test conjugate remaining at each time point relative to the 0-minute sample.

    • Plot the percentage of remaining conjugate versus time.

    • Determine the half-life (t½) from the slope of the natural log of the concentration versus time plot.

Visualizations

Degradation_Pathway cluster_plasma Plasma Environment Free_Thiol Free Thiol (e.g., Cysteine, GSH) Thiol_Exchange Thiol-Disulfide Exchange Free_Thiol->Thiol_Exchange Intact_Linker Azido-PEG3-S-S-PEG3-Azide (Stable) Intact_Linker->Thiol_Exchange Reaction with Cleaved_Linker Cleaved Linker Fragments Thiol_Exchange->Cleaved_Linker Results in Experimental_Workflow Start Start: Prepare Conjugate and Plasma Incubate Incubate Conjugate in Plasma at 37°C Start->Incubate Time_Points Sample at Time Points (0, 15, 30, 60, 120 min) Incubate->Time_Points Quench Quench Reaction with Acetonitrile (+ Internal Standard) Time_Points->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS Centrifuge->Analyze Calculate Calculate % Remaining and Half-Life Analyze->Calculate Troubleshooting_Tree Problem Low Stability or Low Reaction Yield? Instability Premature Linker Cleavage in Plasma Problem->Instability Stability Issue Low_Yield Low Click Reaction Yield Problem->Low_Yield Reaction Issue Solution_Instability_1 Use Sterically Hindered Linker Instability->Solution_Instability_1 Solution_Instability_2 Consider Alternative Cleavage Chemistry Instability->Solution_Instability_2 Solution_Yield_1 Optimize CuAAC Conditions (Degas, Fresh Reductant, Ligand) Low_Yield->Solution_Yield_1 Solution_Yield_2 Use Strain-Promoted Click Chemistry (SPAAC) Low_Yield->Solution_Yield_2 Solution_Yield_3 Verify Reagent Purity Low_Yield->Solution_Yield_3

References

How to monitor the cleavage of Azido-PEG3-SS-PEG3-azide in real-time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for Azido-PEG3-SS-PEG3-azide. This guide provides detailed answers to frequently asked questions (FAQs) and troubleshooting advice to help researchers and drug development professionals effectively use this versatile linker in their experiments.

Section 1: Understanding the Molecule

This section covers the fundamental properties and applications of this compound.

Q1: What is this compound and what are its key features?

A: this compound is a symmetric, polyethylene (B3416737) glycol (PEG)-based linker molecule with three core components.[1][2]

  • Dual Azide (B81097) Groups (-N₃): Located at each end of the molecule, these groups are ready for "click chemistry," specifically the copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[1][2][3] This allows for the easy and efficient conjugation of the linker to molecules containing alkyne groups.

  • Cleavable Disulfide Bond (-S-S-): At the center of the molecule is a disulfide bond, which can be broken under reducing conditions. This feature makes the linker redox-sensitive, enabling the controlled release of conjugated payloads.[1][4]

  • PEG3 Spacers: Two PEG3 (triethylene glycol) units flank the central disulfide bond. These spacers increase the molecule's solubility in aqueous buffers, improve flexibility, and reduce steric hindrance, making the terminal azide groups more accessible for conjugation.[1]

Q2: What are the common applications for this linker?

A: The unique combination of bioorthogonal reactive groups and a cleavable disulfide bond makes this linker ideal for several advanced applications[1]:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody. The disulfide bond remains stable in the bloodstream but is cleaved in the reducing environment inside a target cell, releasing the drug.[3][4]

  • PROTACs Synthesis: It can serve as a linker to connect a ligand for an E3 ubiquitin ligase and a ligand for a target protein in Proteolysis Targeting Chimeras (PROTACs).[2]

  • Redox-Responsive Drug Delivery: Payloads can be released in environments with high concentrations of reducing agents like glutathione (B108866), which is characteristic of the intracellular space and some tumor microenvironments.[5]

  • Bioconjugation and Probe Development: It is used to create reversible, click-ready probes for imaging or diagnostic applications where controlled release or activation is desired.[1]

Q3: What chemical conditions trigger the cleavage of the disulfide bond?

A: The disulfide bond is cleaved by reducing agents through a thiol-disulfide exchange reaction. Common laboratory reducing agents include:

  • Dithiothreitol (DTT)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • 2-Mercaptoethanol (BME)

Biologically relevant molecules like glutathione (GSH), which is abundant inside cells, can also efficiently cleave the disulfide bond.[5] The reaction is often more efficient at neutral to alkaline pH where the thiol group is deprotonated to the more nucleophilic thiolate anion.

Section 2: Real-Time Monitoring Protocols & Troubleshooting

This section provides detailed experimental protocols for monitoring the cleavage of the disulfide bond in real-time.

Method 1: UV-Vis Spectroscopy with Ellman's Reagent

Q: How can I monitor the cleavage in real-time using a standard spectrophotometer?

A: This method uses Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB), which reacts with the free thiol groups generated upon disulfide cleavage to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻). The increase in absorbance at 412 nm is directly proportional to the amount of cleaved disulfide bonds.[6][7]

Experimental Protocol:

  • Prepare Reagents:

    • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4. Ensure the buffer is free of any thiol-containing contaminants.

    • Linker Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO or an appropriate solvent.

    • DTNB Stock Solution: Prepare a 100 mM stock solution of DTNB in DMSO.

    • Reducing Agent Stock Solution: Prepare a 1 M stock solution of DTT in water.

  • Set up the Reaction:

    • In a 1 mL cuvette, add the reaction buffer.

    • Add the linker stock solution to a final concentration of 100 µM.

    • Add the DTNB stock solution to a final concentration of 500 µM.

    • Place the cuvette in a temperature-controlled spectrophotometer set to 37°C and record a baseline absorbance at 412 nm.

  • Initiate and Monitor Cleavage:

    • Initiate the reaction by adding the DTT stock solution to a final concentration of 10 mM.

    • Immediately begin recording the absorbance at 412 nm every 30 seconds for 30-60 minutes.

Data Presentation:

Time (minutes)Absorbance at 412 nmConcentration of Cleaved Linker (µM)
00.0500
50.35022.2
100.60040.7
150.81056.3
200.95066.7
251.05074.1
301.10077.8
Calculated using the molar extinction coefficient of TNB²⁻ (13,500 M⁻¹cm⁻¹) and accounting for the two thiols produced per cleaved linker.

Troubleshooting Guide:

ProblemPossible CauseSolution
No color change (no increase in A412) Inactive reducing agent.Prepare a fresh solution of DTT.
Low pH of the reaction buffer.Ensure the buffer pH is between 7.0 and 8.0 for optimal reaction kinetics.[7]
High initial background absorbance DTNB is reacting with thiol impurities in the buffer.Use high-purity reagents and degas buffers before use.
Reaction is too fast/slow Concentration of the reducing agent is too high/low.Adjust the final concentration of DTT (e.g., 1-20 mM) to modulate the reaction rate.

Diagram: Workflow for UV-Vis Monitoring

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reagents Prepare Buffer, Linker, DTNB, DTT Mix Mix Buffer, Linker, DTNB in Cuvette Reagents->Mix Spectro Set Spectrophotometer (412 nm, 37°C) Baseline Record Baseline Spectro->Baseline Mix->Baseline Initiate Add DTT to Initiate Cleavage Baseline->Initiate Monitor Monitor A412 in Real-Time Initiate->Monitor Plot Plot A412 vs. Time Monitor->Plot Calc Calculate Cleavage Rate Plot->Calc

Caption: Workflow for real-time monitoring of disulfide cleavage using a UV-Vis spectrophotometer.

Method 2: Fluorescence Spectroscopy (FRET-Based Assay)

Q: How can I set up a high-sensitivity fluorescence assay for cleavage monitoring?

A: This advanced method involves creating a self-reporting molecule by conjugating a fluorophore and a quencher to the two azide ends of the linker via click chemistry. In the intact molecule, the quencher suppresses the fluorophore's signal (FRET - Förster Resonance Energy Transfer). Upon cleavage of the disulfide bond, the fluorophore and quencher diffuse apart, leading to a significant increase in fluorescence.

Experimental Protocol:

  • Synthesize the FRET Probe:

    • React this compound with an alkyne-fluorophore (e.g., Alkyne-Cy5) and an alkyne-quencher (e.g., Alkyne-BHQ-2) in a sequential or controlled molar ratio reaction using CuAAC or SPAAC conditions.

    • Purify the resulting FRET probe using HPLC. Confirm synthesis via mass spectrometry.

  • Prepare Reagents:

    • Reaction Buffer: PBS, pH 7.4.

    • FRET Probe Stock Solution: Prepare a 1 mM stock solution in DMSO.

    • Reducing Agent Stock Solution: Prepare a 10 mM stock solution of Glutathione (GSH) in water (to mimic biological conditions).

  • Set up the Reaction:

    • In a 96-well black plate or a fluorometer cuvette, add the reaction buffer.

    • Add the FRET probe to a final concentration of 1 µM.

    • Place the plate/cuvette in a fluorometer set to the appropriate excitation/emission wavelengths for your chosen fluorophore (e.g., Cy5: Ex/Em ~649/670 nm).

    • Record a baseline fluorescence reading.

  • Initiate and Monitor Cleavage:

    • Initiate the reaction by adding GSH to a final concentration of 1 mM.

    • Immediately begin recording fluorescence intensity every minute for 60 minutes.

Data Presentation:

Time (minutes)Fluorescence Intensity (Arbitrary Units)Fold Change
01501.0
104503.0
209006.0
3013509.0
40165011.0
50178011.9
60180012.0

Troubleshooting Guide:

ProblemPossible CauseSolution
Low signal-to-noise ratio or low fold-change Inefficient quenching in the intact probe.Choose a FRET pair with a good spectral overlap and optimal R₀ distance.
Incomplete "click" conjugation.Optimize click reaction conditions (catalyst, time, temperature) and confirm product purity by LC-MS.
Fluorescence decreases over time Photobleaching of the fluorophore.Reduce the excitation light intensity or the frequency of measurements.

Diagram: Principle of FRET-Based Cleavage Assay

G cluster_intact Intact Linker (Low Fluorescence) cluster_cleaved Cleaved Linker (High Fluorescence) F F Q Q F->Q FRET Linker1 ---S-S--- F2 F F2->F2 Fluorescence Linker2 ---SH Q2 Q Linker3 HS--- cluster_intact cluster_intact cluster_cleaved cluster_cleaved cluster_intact->cluster_cleaved + Reducing Agent G Start Start Reaction (Linker + Reductant) Loop Time Points (0, 5, 15... min) Start->Loop Sample Take Aliquot Loop->Sample at each t Quench Quench Reaction (e.g., add acid) Sample->Quench Analyze Analyze by LC-MS Quench->Analyze Data Integrate Peaks & Determine % Cleavage Analyze->Data Data->Loop repeat

References

Technical Support Center: Cleavage of Azido-PEG3-SS-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective and selective cleavage of the disulfide bond in Azido-PEG3-SS-PEG3-azide. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in cleaving the disulfide bond of this compound?

A1: The primary challenge is the selective cleavage of the disulfide (-S-S-) bond without unintentionally reducing the terminal azide (B81097) (-N₃) groups. Many common disulfide reducing agents, such as TCEP and DTT, are also capable of reducing azides to amines, which can lead to undesired side products and compromise subsequent bioconjugation steps like click chemistry.

Q2: Which are the most common reducing agents for disulfide bonds, and are they suitable for this specific linker?

A2: The most common reducing agents are phosphine-based reagents like Tris(2-carboxyethyl)phosphine (TCEP) and thiol-based reagents like Dithiothreitol (DTT). However, for this compound, these are generally not recommended due to their known reactivity with azides.

Q3: Are there any reducing agents that can selectively cleave the disulfide bond in the presence of azides?

A3: Yes, certain reducing agents have shown higher selectivity. Tris(3-sulfonatophenyl)phosphine (TSPP) is a promising option for the chemoselective reduction of disulfide bonds with minimal impact on azide groups.[1] Additionally, enzymatic methods using thioredoxin (TRX) or glutaredoxin (GRX) systems can offer high specificity for disulfide bond cleavage.[2]

Q4: Can I use Sodium Borohydride (B1222165) (NaBH₄) for the cleavage?

A4: The use of sodium borohydride for this purpose is context-dependent and should be approached with caution. While it can reduce disulfide bonds, its reactivity towards azides can be influenced by the presence of transition metal salts, which may be used in other steps of your experimental workflow.[3][4] It is advisable to perform a small-scale trial to assess its suitability for your specific application.

Q5: How can I monitor the cleavage of the disulfide bond?

A5: The cleavage can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow you to track the disappearance of the parent molecule (this compound) and the appearance of the cleaved thiol-containing products.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the cleavage of the disulfide bond in this compound.

Problem Potential Cause Recommended Solution
Low or no cleavage of the disulfide bond. Ineffective reducing agent: The chosen reducing agent may not be potent enough under the experimental conditions.- Switch to a more potent and selective reducing agent like Tris(3-sulfonatophenyl)phosphine (TSPP).- Consider enzymatic cleavage for higher specificity.[2]
Suboptimal reaction conditions: Incorrect pH, temperature, or incubation time can hinder the reaction.- Optimize the pH of the reaction buffer. Many thiol-based reagents are more effective at slightly basic pH, but this can also increase the risk of side reactions.- Increase the incubation time or temperature, but monitor for any degradation of your molecule of interest.
Insufficient concentration of the reducing agent: The molar excess of the reducing agent may be too low.- Increase the molar excess of the reducing agent. A 10-50 fold molar excess is a common starting point, but this needs to be optimized.
Reduction of the azide groups. Non-selective reducing agent: Use of common reducing agents like TCEP or DTT.- Immediately switch to a more selective reducing agent. Tris(3-sulfonatophenyl)phosphine (TSPP) is a recommended alternative.[1]- If you must use a less selective agent, try optimizing the reaction conditions by lowering the pH and using a minimal excess of the reducing agent, though this is not ideal.
Formation of unexpected byproducts. Side reactions: The cleaved thiol groups can be reactive and may form new disulfide bonds or react with other components in the mixture.- Work in an oxygen-free environment (e.g., under an inert gas like argon or nitrogen) to prevent re-oxidation of the thiols.- Consider adding a chelating agent like EDTA to the buffer to sequester any metal ions that could catalyze oxidation.
Degradation of the PEG linker: Harsh reaction conditions (e.g., very high or low pH, high temperature) can lead to the degradation of the PEG chain.- Ensure the reaction is performed under mild conditions. Monitor the reaction closely and avoid prolonged exposure to harsh conditions.
Difficulty in purifying the cleaved product. Similar physicochemical properties: The cleaved and uncleaved molecules may have very similar properties, making separation challenging.- Utilize a purification method with high resolving power, such as reverse-phase HPLC.- If possible, design your workflow so that the cleaved product can be immediately used in the next step without purification.

Experimental Protocols

Protocol 1: Selective Disulfide Cleavage using Tris(3-sulfonatophenyl)phosphine (TSPP)

This protocol describes a method for the selective reduction of the disulfide bond in this compound using a milder phosphine-based reducing agent.

Materials:

  • This compound

  • Tris(3-sulfonatophenyl)phosphine (TSPP)

  • Degassed, amine-free buffer (e.g., phosphate (B84403) or HEPES buffer), pH 6.5-7.5

  • Inert gas (Argon or Nitrogen)

  • HPLC or LC-MS for analysis

Procedure:

  • Preparation: Dissolve the this compound in the degassed buffer to a final concentration of 1-10 mM.

  • Reducing Agent Addition: Prepare a fresh stock solution of TSPP in the same degassed buffer. Add the TSPP solution to the linker solution to achieve a final 10-20 fold molar excess of TSPP over the linker.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. It is recommended to perform the reaction under an inert atmosphere to prevent re-oxidation of the resulting thiols.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC or LC-MS.

  • Downstream Processing: Once the cleavage is complete, the resulting thiol-containing molecules can be used in subsequent reactions. Due to the properties of TSPP, removal of the excess reducing agent may not be necessary for all downstream applications, but this should be empirically determined.

Protocol 2: Enzymatic Disulfide Cleavage using Thioredoxin (TRX) System

This protocol provides a framework for the highly specific cleavage of the disulfide bond using a biological catalyst.

Materials:

  • This compound

  • Thioredoxin (TRX) from a suitable source (e.g., human, E. coli)

  • Thioredoxin Reductase (TR)

  • NADPH

  • Reaction Buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • HPLC or LC-MS for analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the this compound (final concentration 10-100 µM), TRX (final concentration 1-5 µM), TR (final concentration 0.1-0.5 µM), and NADPH (final concentration 200-500 µM) in the reaction buffer.

  • Initiation: The reaction can be initiated by the addition of NADPH.

  • Incubation: Incubate the reaction mixture at 37°C. The optimal incubation time will depend on the specific activity of the enzymes and the concentration of the substrate, and may range from 30 minutes to several hours.

  • Monitoring: At various time points, take an aliquot of the reaction mixture and stop the reaction (e.g., by adding a protein precipitating agent like acetonitrile (B52724) or by heat inactivation). Analyze the sample by HPLC or LC-MS to monitor the cleavage.

  • Purification: If necessary, the enzymes can be removed from the reaction mixture using size-exclusion chromatography or other protein purification techniques.

Data Summary

The following table provides a qualitative comparison of different reducing agents for the cleavage of the disulfide bond in this compound.

Reducing Agent Selectivity for Disulfide over Azide Reaction Conditions Advantages Disadvantages
TCEP LowWide pH range (1.5-8.5)Potent, odorless, irreversible reduction of disulfides.Reduces azides. Stability issues in phosphate buffers.
DTT LowOptimal at pH > 7Strong reducing agent.Reduces azides. Unpleasant odor, less stable, must be removed before many downstream reactions.
TSPP HighMildly acidic to neutral pHHigh selectivity for disulfides. Water-soluble.May be less potent than TCEP for sterically hindered disulfides.
Enzymatic (TRX/GRX) Very HighPhysiological pH and temperatureExceptional specificity. Works under very mild conditions.Requires a specific enzyme system, may be more costly, and enzymes may need to be removed.

Visualizations

Cleavage_Workflow cluster_start Starting Material cluster_reagents Selective Reducing Agents cluster_process Cleavage Reaction cluster_products Products start This compound process Incubation under Optimized Conditions (pH, Temp, Time) start->process reagent1 Tris(3-sulfonatophenyl)phosphine (TSPP) reagent1->process reagent2 Enzymatic System (e.g., TRX/NADPH/TR) reagent2->process product1 2x Azido-PEG3-SH process->product1 product2 Oxidized Reducing Agent process->product2

Caption: Workflow for the selective cleavage of this compound.

Troubleshooting_Tree cluster_cleavage Low/No Cleavage cluster_azide Azide Reduction issue Problem Encountered cause1 Ineffective Reagent? issue->cause1 Check cause2 Suboptimal Conditions? issue->cause2 Check cause3 Using TCEP/DTT? issue->cause3 Check sol1 Use TSPP or Enzymatic Method cause1->sol1 Yes sol2 Optimize pH, Time, Temp cause2->sol2 Yes sol3 Switch to Selective Reagent (TSPP) cause3->sol3 Yes

Caption: Decision tree for troubleshooting disulfide cleavage issues.

References

Avoiding non-specific binding with Azido-PEG3-SS-PEG3-azide conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Azido-PEG3-SS-PEG3-azide conjugates. Find answers to frequently asked questions and detailed protocols to help you minimize non-specific binding and achieve reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what is it used for?

The this compound is a homobifunctional, cleavable linker commonly used in bioconjugation and proteomics, particularly for creating Proteolysis Targeting Chimeras (PROTACs). Its key features include:

  • Two Azide Groups: These allow for the attachment of molecules containing alkyne groups through "click chemistry," such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

  • PEG3 Spacers: The polyethylene (B3416737) glycol (PEG) units increase the hydrophilicity and solubility of the conjugate, which helps to reduce non-specific binding by creating a hydration layer.

  • Disulfide (SS) Bond: This bond is cleavable under reducing conditions, such as in the intracellular environment, allowing for the controlled release of conjugated molecules.

Q2: What are the primary causes of non-specific binding with this linker?

Non-specific binding (NSB) can arise from several factors:

  • Hydrophobic Interactions: Although the PEG chains are hydrophilic, other parts of your molecule of interest or the surface you are working with may have hydrophobic patches that can interact non-specifically with proteins or other components in your sample.

  • Electrostatic Interactions: Charged molecules can non-specifically bind to oppositely charged surfaces or biomolecules.

  • Azide Group Reactivity: While azides are generally bioorthogonal, under certain conditions, they might have undesired interactions.

  • Disulfide Bond Instability: The disulfide bond can be prematurely cleaved in the presence of reducing agents, potentially exposing reactive thiol groups that can bind non-specifically.

Q3: How can I prevent the disulfide bond from cleaving prematurely?

To maintain the integrity of the disulfide bond during your experiment, avoid introducing reducing agents until the cleavage step is intended. Common reducing agents to be cautious of include dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and 2-mercaptoethanol. If your experimental design requires the presence of a reducing agent for other reasons, you may need to reconsider your linker strategy.

Q4: Can the PEG linker itself cause any issues?

While PEG is known to reduce non-specific binding, the length of the PEG chain can influence the properties of the conjugate. For some applications, a shorter or longer PEG linker might be more suitable to optimize solubility and minimize steric hindrance.

Q5: What are the best practices for performing click chemistry with this linker?

For successful click chemistry, it is important to:

  • Use purified reagents to avoid side reactions.

  • Optimize the concentrations of your azide- and alkyne-containing molecules.

  • If using CuAAC, ensure the use of a copper(I) stabilizing ligand to improve reaction efficiency and reduce cell toxicity.

  • For SPAAC, ensure the cyclooctyne (B158145) reagent is of high quality and has not degraded.

Troubleshooting High Non-Specific Binding

High background signal is a common issue that can obscure your results. This guide provides a systematic approach to troubleshooting and minimizing non-specific binding.

Logical Workflow for Troubleshooting

troubleshooting_workflow start High Non-Specific Binding Observed check_controls Analyze Negative Controls start->check_controls source_identified Source of NSB Identified? check_controls->source_identified optimize_blocking Optimize Blocking Step source_identified->optimize_blocking No end Reduced Non-Specific Binding source_identified->end Yes optimize_washing Optimize Washing Steps optimize_blocking->optimize_washing adjust_concentration Adjust Probe/Antibody Concentration optimize_washing->adjust_concentration check_linker_integrity Assess Linker Integrity adjust_concentration->check_linker_integrity check_linker_integrity->end

Caption: A logical workflow for diagnosing and resolving high non-specific binding.

Data Presentation: Comparison of Common Blocking Agents

The choice of blocking agent can significantly impact the reduction of non-specific binding. The following table summarizes the effectiveness of common blocking agents based on Quartz Crystal Microbalance with Dissipation (QCM-D) analysis and other methods.[1][2][3][4][5]

Blocking AgentTypical ConcentrationEffectiveness on Hydrophobic Surfaces (e.g., Polystyrene)Effectiveness on Hydrophilic Surfaces (e.g., Gold)Key Considerations
Bovine Serum Albumin (BSA) 1-5% (w/v)High (90-100% blocking efficiency)[6]Moderate (68-100% blocking efficiency)[6]Cost-effective and generally effective. May cross-react with some antibodies. Not recommended for phosphoprotein detection.[7]
Casein/Non-fat Dry Milk 0.5-5% (w/v)Very HighHighHighly effective and inexpensive. Contains phosphoproteins and biotin, which can interfere with related assays.[7]
Tween 20 0.05-0.1% (v/v)ModerateLowA non-ionic detergent that reduces hydrophobic interactions. Often used in combination with protein blockers in wash buffers.[8]
Polyethylene Glycol (PEG) 0.1-1% (w/v)HighHighCan be very effective at preventing protein adsorption. The PEG in the linker already provides some blocking effect.

Experimental Protocols

Protocol 1: Optimizing Surface Blocking

This protocol provides a general procedure for optimizing the blocking step to reduce non-specific binding.

Materials:

  • Blocking buffers: 1% BSA in PBS, 5% non-fat dry milk in TBS, 0.1% Tween 20 in PBS

  • Your surface of interest (e.g., microarray slide, microplate)

  • Your this compound conjugate

Procedure:

  • Prepare fresh solutions of your chosen blocking agents.

  • Divide your surfaces into groups for each blocking agent to be tested.

  • Incubate the surfaces with the respective blocking buffers for 1 hour at room temperature with gentle agitation.

  • Wash the surfaces three times with the corresponding buffer without the blocking agent (e.g., wash BSA-blocked surfaces with PBS).

  • Proceed with the incubation of your this compound conjugate.

  • Include a negative control surface that has been blocked but not incubated with the conjugate.

  • After incubation, proceed with your standard washing and detection protocol.

  • Compare the signal-to-noise ratio for each blocking condition to determine the most effective one for your system.

Protocol 2: Enhancing Washing Steps

Insufficient washing can leave unbound conjugate on the surface, leading to high background.

Materials:

  • Wash buffers: PBS, TBS, PBS with 0.05% Tween 20 (PBST), TBS with 0.05% Tween 20 (TBST)

Procedure:

  • After incubating with your this compound conjugate, decant the solution.

  • Wash the surface with your chosen wash buffer (e.g., PBST) for 5 minutes with gentle agitation.

  • Repeat the wash step at least three to five times.

  • For particularly high background, you can try increasing the duration of the washes or adding an extra wash step.

  • Proceed with your detection protocol.

Protocol 3: Negative Control Experiment

A negative control is essential to determine if the observed signal is specific.

Procedure:

  • "No Azide" Control: Prepare a sample that undergoes the entire experimental procedure but lacks the azide-functionalized molecule. This will help you determine if the alkyne-containing detection molecule is binding non-specifically.

  • "No Alkyne" Control: If you are using a fluorescent alkyne for detection, treat a sample with the this compound conjugate but omit the fluorescent alkyne. This will help identify if the conjugate itself is autofluorescent or binding non-specifically to the detection system.

  • "No Conjugate" Control: Block a surface and then proceed directly to the detection step without incubating with the this compound conjugate. This will reveal any non-specific binding of your detection reagents to the blocked surface.

Visualizing Key Concepts

Structure of this compound

structure N3_1 N3- PEG3_1 -(PEG)3- N3_1->PEG3_1 SS -S-S- PEG3_1->SS PEG3_2 -(PEG)3- SS->PEG3_2 N3_2 -N3 PEG3_2->N3_2

Caption: Structure of the this compound linker.

Mechanism of Non-Specific Binding

nsb_mechanism cluster_surface Surface surface Hydrophobic or Charged Region conjugate This compound Conjugate conjugate->surface Non-specific Adsorption protein Non-target Protein protein->surface Non-specific Adsorption

Caption: Illustration of non-specific binding mechanisms.

Experimental Workflow for SPAAC

spaac_workflow start Azide-functionalized Surface blocking Blocking Step (e.g., 1% BSA) start->blocking incubation Incubation with DBCO-linked Molecule blocking->incubation washing Washing Steps (e.g., 3x with PBST) incubation->washing detection Detection (e.g., Fluorescence) washing->detection end Specific Signal detection->end

Caption: A typical experimental workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

Validation & Comparative

A Comparative Guide to Confirming Successful Conjugation with Azido-PEG3-SS-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of biomolecules is a critical step in the development of novel therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Azido-PEG3-SS-PEG3-azide is a versatile, homobifunctional crosslinker featuring two terminal azide (B81097) groups for click chemistry, a central disulfide bond for cleavability in reducing environments, and polyethylene (B3416737) glycol (PEG) spacers to enhance solubility.[1][2] This guide provides a comparative analysis of common analytical techniques to confirm successful conjugation, complete with experimental protocols and supporting data.

Conjugation Chemistries of this compound

The terminal azide groups on this linker enable covalent bond formation through "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility.[3][4] The two primary methods are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins an azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole.[5][6][7]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A catalyst-free alternative, SPAAC reacts an azide with a strained cyclooctyne (B158145) (e.g., DBCO, BCN) to form a triazole.[8][] The reaction is driven by the release of ring strain, making it ideal for use in biological systems where copper toxicity is a concern.[8][][10]

cluster_0 Conjugation Pathways Linker This compound CuAAC_Node CuAAC Reaction Linker->CuAAC_Node + Cu(I) Catalyst SPAAC_Node SPAAC Reaction Linker->SPAAC_Node Catalyst-Free MolA_Alkyne Molecule A (with Alkyne) MolA_Alkyne->CuAAC_Node + Cu(I) Catalyst MolA_DBCO Molecule A (with Strained Alkyne, e.g., DBCO) MolA_DBCO->SPAAC_Node Catalyst-Free MolB_Alkyne Molecule B (with Alkyne) MolB_Alkyne->CuAAC_Node + Cu(I) Catalyst MolB_DBCO Molecule B (with Strained Alkyne, e.g., DBCO) MolB_DBCO->SPAAC_Node Catalyst-Free Conjugate_CuAAC A-Linker-B Conjugate (Triazole Linkage) CuAAC_Node->Conjugate_CuAAC Conjugate_SPAAC A-Linker-B Conjugate (Triazole Linkage) SPAAC_Node->Conjugate_SPAAC

Caption: Conjugation pathways for this compound.

Comparison of Analytical Techniques for Confirmation

Confirming that a covalent bond has formed between the desired molecules is essential. Several analytical techniques can be employed, each offering distinct advantages and disadvantages.

cluster_workflow General Confirmation Workflow Start Conjugation Reaction (Molecule A + Linker + Molecule B) ReactionMix Crude Reaction Mixture Start->ReactionMix Purification Purification (e.g., SEC, Dialysis) ReactionMix->Purification Spectroscopy Spectroscopy (Reaction Monitoring) ReactionMix->Spectroscopy In-process analysis PurifiedProduct Purified Conjugate Purification->PurifiedProduct SDS_PAGE SDS-PAGE (Qualitative Check) PurifiedProduct->SDS_PAGE HPLC HPLC (Purity & Quantification) PurifiedProduct->HPLC MS Mass Spectrometry (Identity Confirmation) PurifiedProduct->MS Final Confirmed Conjugate SDS_PAGE->Final HPLC->Final MS->Final

Caption: Experimental workflow for conjugation and confirmation.
Data Presentation: Comparison of Key Analytical Techniques

The choice of analytical method depends on the available equipment, the nature of the molecules being conjugated, and the level of detail required.

FeatureSDS-PAGEMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)UV-Vis / Fluorescence Spectroscopy
Principle Separation by molecular weight.[11]Measurement of mass-to-charge ratio.[12]Separation by size, polarity, or charge.[13][14]Measurement of light absorbance or emission.[15][16]
Information Provided Shift in molecular weight, estimation of purity.[11]Precise molecular weight of conjugate, confirmation of covalent linkage, identification of cross-linked peptides.[17][18]Purity of conjugate, quantification of reactants and products, separation of isomers.[19][20]Reaction kinetics, confirmation of fluorophore conjugation, semiquantitative analysis.[15][21][22]
Sensitivity Moderate (µg range).[23]High (fmol to pmol range).[12]High (ng to µg range).Variable; High for fluorescence.[21]
Speed Fast (< 2 hours).[24]Fast (< 1 hour per sample).Moderate (20-60 min per run).[20]Very Fast (minutes).
Cost Low.High.Moderate.Low to Moderate.
Key Advantage Simple, rapid, and widely accessible for initial verification.[11]Unambiguous confirmation of identity and covalent linkage.[25][26]Excellent for assessing purity and quantifying reaction efficiency.[13]Ideal for real-time reaction monitoring without sample workup.[27]
Limitation Low resolution; does not confirm the exact identity.Complex data analysis; may require specialized instruments and software.[17]Does not provide direct mass information.Requires a chromophore or fluorophore; indirect evidence of conjugation.

Comparison with an Alternative Crosslinker

This compound is a homobifunctional linker, meaning it has identical reactive groups at both ends. This is ideal for crosslinking two molecules that both have alkyne partners. In contrast, heterobifunctional linkers possess two different reactive groups.

FeatureThis compound (Homobifunctional)Azido-PEG3-SS-NHS Ester (Heterobifunctional)[28][29]
Reactive Groups Azide, AzideAzide, NHS Ester
Reacts With Alkyne, Strained Alkyne (e.g., DBCO)Alkyne/Strained Alkyne and Primary Amines (-NH₂)
Conjugation Strategy One-step or two-step conjugation of two alkyne-containing molecules.Sequential, two-step conjugation. First, reaction with an amine-containing molecule, followed by reaction with an alkyne-containing molecule.
Primary Use Case Symmetrical crosslinking of proteins or molecules (A-A or A-B where both have alkynes). PROTAC synthesis.[5][30]Directed conjugation of two different molecules, one with an amine and one with an alkyne (e.g., antibody to a drug). ADC synthesis.[28][29]
Control over Reaction Can lead to polymerization if a single molecule has multiple alkynes.High degree of control; sequential reactions prevent self-polymerization.

Experimental Protocols

Confirmation of Protein Conjugation by SDS-PAGE

This protocol describes the analysis of a protein-protein conjugation to visualize the formation of a higher molecular weight product.

Materials:

  • Conjugated protein sample

  • Unconjugated protein controls

  • Molecular weight standards

  • Polyacrylamide gel (choose percentage based on protein sizes).[24]

  • 2X Laemmli loading buffer (containing SDS and a reducing agent like β-mercaptoethanol)

  • 1X SDS-PAGE Running Buffer

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

  • Vertical electrophoresis chamber and power supply

Procedure:

  • Sample Preparation: Mix 10 µL of your protein sample (and controls) with 10 µL of 2X Laemmli loading buffer.[31]

  • Denaturation: Heat the samples at 95-100°C for 5 minutes to denature the proteins.[23]

  • Loading the Gel: Load 10-20 µL of each denatured sample and the molecular weight standard into the wells of the polyacrylamide gel.

  • Electrophoresis: Assemble the electrophoresis chamber, fill it with 1X Running Buffer, and run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom.[24]

  • Staining: After electrophoresis, immerse the gel in Coomassie staining solution and agitate gently for 1-2 hours.[31]

  • Destaining: Transfer the gel to a destaining solution. Change the solution periodically until the protein bands are clearly visible against a clear background.

  • Analysis: Image the gel. Successful conjugation is indicated by the appearance of a new band at a higher molecular weight compared to the starting proteins and a decrease in the intensity of the starting protein bands.[11]

Monitoring SPAAC Reaction with UV-Vis Spectroscopy

This protocol is for monitoring the reaction between an azide-containing molecule and a DBCO-containing molecule. The disappearance of the DBCO absorbance peak indicates reaction progress.

Materials:

  • Azide-functionalized molecule

  • DBCO-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvette

Procedure:

  • Instrument Setup: Set the spectrophotometer to scan a wavelength range that includes the characteristic absorbance of the cyclooctyne (e.g., ~310 nm for DBCO).[15][32]

  • Blank Measurement: Record a baseline spectrum of the reaction buffer.

  • Initial Spectrum: Prepare a solution of the DBCO-containing molecule in the reaction buffer at a known concentration. Record its initial UV-Vis spectrum. Note the absorbance value at its λmax (~310 nm).

  • Initiate Reaction: Add a stoichiometric equivalent or excess of the azide-functionalized molecule to the cuvette containing the DBCO solution. Mix quickly and thoroughly.

  • Monitor Reaction: Immediately begin recording spectra at regular time intervals (e.g., every 1-5 minutes).

  • Analysis: Monitor the decrease in the absorbance peak at ~310 nm over time.[15] The reaction is complete when this peak no longer decreases. The rate of reaction can be calculated from the decay of this absorbance.

cluster_methods Suitability of Analytical Methods Goal What information is needed? QuickCheck Quick Qualitative Check? (Yes/No) Goal->QuickCheck PurityQuant Purity & Quantity? Goal->PurityQuant Identity Absolute Identity Confirmation? Goal->Identity Kinetics Real-time Kinetics? Goal->Kinetics Use_SDS_PAGE Use SDS-PAGE QuickCheck->Use_SDS_PAGE Yes Use_HPLC Use HPLC (SEC or RP) PurityQuant->Use_HPLC Yes Use_MS Use Mass Spectrometry Identity->Use_MS Yes Use_Spectroscopy Use Spectroscopy (UV-Vis/Fluorescence) Kinetics->Use_Spectroscopy Yes Use_SDS_PAGE->Use_MS Follow up with Use_HPLC->Use_MS Couple for LC-MS

Caption: Logic diagram for selecting an appropriate analytical method.

References

Unraveling the Signature Fragmentation of Azido-PEG3-SS-PEG3-azide Conjugates: A Mass Spectrometry Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the intricate world of bioconjugation, the choice of linker is paramount to the efficacy and stability of their constructs. The Azido-PEG3-SS-PEG3-azide linker, a symmetrical molecule featuring a central, cleavable disulfide bond flanked by two polyethylene (B3416737) glycol (PEG) chains and terminated with azide (B81097) groups, has gained prominence in the development of antibody-drug conjugates (ADCs) and PROTACs.[1] Its design facilitates bioorthogonal conjugation via click chemistry while enabling controlled release of payloads in a reducing environment. This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of this compound conjugates against alternative cleavable linkers, supported by established experimental protocols.

The defining characteristic of the this compound linker is its disulfide bridge, which is readily cleaved under reducing conditions, a feature often exploited for intracellular drug delivery. Mass spectrometry provides an indispensable tool for characterizing conjugates containing this linker, confirming successful conjugation, and elucidating the site of attachment. The fragmentation behavior of this linker under various mass spectrometric conditions offers a unique signature that can be leveraged for its identification and analysis.

Mass Spectrometry Workflow for Disulfide-Containing Linkers

The analysis of bioconjugates with disulfide-containing linkers, such as this compound, typically involves a multi-faceted mass spectrometry approach. The choice of fragmentation technique is critical for obtaining comprehensive structural information.

cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_fragmentation Fragmentation Techniques cluster_data_analysis Data Analysis p1 Intact Conjugate p2 Enzymatic Digestion (e.g., Trypsin) p1->p2 lcms LC-MS/MS p2->lcms ms2 MS2 Fragmentation lcms->ms2 ms3 MS3 Fragmentation ms2->ms3 cid CID/HCD ms2->cid etd ETD ms2->etd da Sequence Confirmation & Linker Identification ms3->da cid->da etd->da

Mass Spectrometry Workflow for Disulfide-Linked Conjugates

Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD) are commonly used to fragment the peptide backbone, providing sequence information.[2] However, for disulfide-linked peptides, these methods often leave the disulfide bond intact.[2] In contrast, Electron Transfer Dissociation (ETD) is particularly adept at cleaving disulfide bonds, producing characteristic fragment ions that directly confirm the linkage.[2][3][4] A combination of these techniques, often in an MS/MS or MS³ experiment, is therefore highly effective for the unambiguous characterization of conjugates containing this compound.[2][4]

Comparative Fragmentation Analysis

To illustrate the unique fragmentation signature of the this compound linker, we compare its expected fragmentation pattern with that of two common alternative cleavable linkers: a peptide-based linker (e.g., Valine-Citrulline) and a pH-sensitive linker (e.g., hydrazone).

Linker TypeCleavage MechanismPrimary MS Fragmentation TechniqueExpected Signature Fragments
This compound Reduction of disulfide bondETD/CIDCleavage of the S-S bond yielding two separate peptide/conjugate chains. CID will fragment the peptide backbone.
Valine-Citrulline (VCit) Protease (e.g., Cathepsin B) cleavageCID/HCDFragmentation of the peptide linker itself, revealing the amino acid sequence of the linker.
Hydrazone Linker Acid hydrolysis (low pH)CID/HCDCleavage of the hydrazone bond, separating the payload from the antibody.

Experimental Protocols

General Protocol for LC-MS/MS Analysis of Disulfide-Linked Conjugates

This protocol provides a general framework for the analysis of proteins or peptides conjugated with the this compound linker.

  • Sample Preparation:

    • For intact mass analysis, the conjugate is desalted and diluted to an appropriate concentration (e.g., 1 mg/mL) in a suitable buffer.

    • For peptide mapping, the conjugate is denatured, reduced (optional, for comparison), alkylated, and digested with a specific protease (e.g., trypsin) overnight at 37°C.[3]

  • Liquid Chromatography:

    • The prepared sample is injected onto a reverse-phase C18 column.

    • A gradient of increasing organic solvent (e.g., acetonitrile) with a constant acidic modifier (e.g., 0.1% formic acid) is used to elute the peptides or intact conjugate.

  • Mass Spectrometry:

    • The eluent is introduced into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • A data-dependent acquisition method is employed, where the most intense precursor ions from a full MS scan are selected for fragmentation.

    • For disulfide bond analysis, it is advantageous to include both CID/HCD and ETD fragmentation scans.[2][3] ETD is particularly useful for selectively cleaving the disulfide bond and identifying the linked peptides.[3] Subsequent MS³ CID or HCD scans on the ETD fragment ions can provide sequence confirmation of the individual peptide chains.[2][4]

  • Data Analysis:

    • The acquired data is processed using specialized software to identify the peptide sequences and the site of linker conjugation.

    • The presence of the characteristic disulfide-cleaved fragments in the ETD spectra confirms the integrity and location of the this compound linker.

Alternative Linker Technologies and their MS Signatures

A variety of other cleavable linkers are employed in bioconjugation, each with a distinct cleavage mechanism and corresponding mass spectrometric signature.

cluster_linkers Alternative Cleavable Linkers cluster_cleavage Cleavage Mechanism vcit Val-Cit Linker protease Protease vcit->protease hydrazone Hydrazone Linker acid Low pH hydrazone->acid dsso MS-Cleavable (DSSO) cid_ms CID Fragmentation dsso->cid_ms

References

A Comparative Analysis of Azido-PEG3-SS-PEG3-azide and Other Cleavable Linkers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a cleavable linker is a critical determinant in the design of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker's properties directly influence the stability, efficacy, and safety of the conjugate. This guide provides an objective comparison of Azido-PEG3-SS-PEG3-azide with other prevalent cleavable linkers, supported by experimental data and detailed methodologies.

The ideal cleavable linker must strike a delicate balance: remaining stable in systemic circulation to prevent premature payload release and off-target toxicity, while undergoing rapid and efficient cleavage at the target site to unleash the therapeutic agent.[1] This guide delves into the characteristics of this compound and compares it with three other major classes of cleavable linkers: disulfide-based (of which this compound is a member), pH-sensitive, and enzyme-sensitive linkers.

This compound: A Multifunctional Disulfide Linker

This compound is a bifunctional, cleavable linker featuring two terminal azide (B81097) groups and a central disulfide bond.[2][3] The azide functionalities allow for facile conjugation to molecules containing alkyne groups via copper-catalyzed or strain-promoted click chemistry, offering a high degree of specificity and efficiency.[4] The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and biocompatibility.[5] The core of its functionality as a cleavable linker lies in the disulfide bond, which is susceptible to cleavage in the reducing environment of the intracellular space, where the concentration of glutathione (B108866) (GSH) is significantly higher than in the bloodstream.[6][]

Comparative Analysis of Cleavable Linkers

The selection of a cleavable linker is contingent upon the specific application, the nature of the payload, and the biological target. Below is a comparative overview of this compound and other common cleavable linkers.

Data Presentation: Quantitative Comparison of Linker Properties

The following tables summarize the key characteristics and available quantitative data for different classes of cleavable linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.

Table 1: General Properties of Cleavable Linkers

Linker TypeCleavage TriggerKey AdvantagesKey Disadvantages
Disulfide (e.g., this compound) High intracellular glutathione (GSH) concentrationGood serum stability, selective intracellular cleavage.[]Potential for premature cleavage in plasma, steric hindrance can affect cleavage rate.[8]
pH-Sensitive (e.g., Hydrazones, Carbonates) Acidic pH of endosomes and lysosomesEffective release in the acidic tumor microenvironment or intracellular compartments.[1]Can exhibit instability in circulation, leading to premature drug release.[9]
Enzyme-Sensitive (e.g., Peptide-based) Specific enzymes (e.g., cathepsins) overexpressed in tumor cellsHigh specificity of cleavage, good plasma stability.Efficacy can be dependent on enzyme expression levels in the tumor.

Table 2: Comparative Stability and Cleavage Data

Linker ClassRepresentative LinkerStability in Human Plasma (Half-life)Cleavage Conditions & Rate
Disulfide SPDB (N-succinimidyl-4-(2-pyridyldithio)butanoate)Generally stable, but can vary.Cleaved by ~5 mM GSH; rate is dependent on steric hindrance.[10]
pH-Sensitive HydrazoneVariable; can be as low as ~1-2 days.[9]Hydrolyzes at pH 4.5-5.5; rate is structure-dependent.
Enzyme-Sensitive Valine-Citrulline (Val-Cit)Generally stable.Cleaved by Cathepsin B in lysosomes; rate can be rapid (e.g., >80% digestion within 30 minutes in lysosomal fractions).

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of a linker-drug conjugate in plasma.[11]

Materials:

  • Linker-drug conjugate (e.g., ADC)

  • Human plasma

  • Phosphate-buffered saline (PBS)

  • LC-MS system

Procedure:

  • Incubate the linker-drug conjugate in human plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

  • Process the samples to precipitate proteins and extract the released payload and intact conjugate.

  • Analyze the samples by LC-MS to quantify the amount of intact conjugate and/or released payload over time.

  • Calculate the half-life of the linker in plasma.

Protocol 2: Glutathione-Mediated Cleavage Assay

Objective: To evaluate the cleavage of a disulfide linker in the presence of glutathione.

Materials:

  • Disulfide linker-containing molecule

  • Glutathione (GSH) solution (e.g., 5-10 mM in PBS)

  • Phosphate-buffered saline (PBS)

  • LC-MS system

Procedure:

  • Incubate the disulfide linker-containing molecule with the GSH solution at 37°C.[10]

  • Take samples at various time intervals.

  • Analyze the samples directly by LC-MS.

  • Monitor the disappearance of the parent molecule and the appearance of the cleaved products.

  • Determine the cleavage rate.

Protocol 3: In Vitro Bystander Effect Assay (Co-culture Method)

Objective: To assess the ability of a released payload to kill neighboring antigen-negative cells.[12][13]

Materials:

  • Antigen-positive cancer cell line

  • Antigen-negative cancer cell line (labeled with a fluorescent protein, e.g., GFP)

  • ADC with a cleavable linker

  • Cell culture medium and supplements

  • Live-cell imaging system

Procedure:

  • Co-culture the antigen-positive and fluorescently labeled antigen-negative cells.

  • Treat the co-culture with the ADC.

  • Monitor the viability of both cell populations over time using a live-cell imaging system.[12]

  • Quantify the reduction in the fluorescent (antigen-negative) cell population to determine the bystander killing effect.

Mandatory Visualization

Chemical Structures and Cleavage Mechanisms

G cluster_azido_peg This compound cluster_hydrazone pH-Sensitive (Hydrazone) cluster_peptide Enzyme-Sensitive (Peptide) Azide1 N3 PEG1 PEG3 SS S-S PEG2 PEG3 Azide2 N3 R1 R1 C1 C R1->C1 N1 N C1->N1 = R2 R2 R2->C1 N2 N N1->N2 H H N2->H R3 R3 N2->R3 Drug Drug Spacer PABC Drug->Spacer Peptide Val-Cit Spacer->Peptide Antibody Antibody Peptide->Antibody GSH GSH GSH->SS Cleavage H_plus H+ H_plus->N1 Hydrolysis Enzyme Cathepsin B Enzyme->Peptide Cleavage G cluster_workflow In Vitro Linker Stability Workflow start Start: Linker-Drug Conjugate incubation Incubate with Plasma or GSH at 37°C start->incubation sampling Collect Aliquots at Time Points incubation->sampling processing Sample Processing (e.g., Protein Precipitation) sampling->processing analysis LC-MS Analysis processing->analysis quantification Quantify Intact Conjugate and/or Released Payload analysis->quantification half_life Determine Half-life / Cleavage Rate quantification->half_life G cluster_bystander Bystander Effect Co-Culture Assay coculture Co-culture Antigen-Positive and Antigen-Negative (GFP+) Cells treatment Treat with ADC coculture->treatment imaging Live-Cell Imaging treatment->imaging analysis Quantify Viability of Both Cell Populations imaging->analysis effect Determine Bystander Killing analysis->effect

References

A Comparative Guide to the In Vitro and In Vivo Stability of PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of a PEGylated linker is a critical attribute that dictates the efficacy and safety of bioconjugates, particularly in the context of antibody-drug conjugates (ADCs). The linker's ability to remain intact in systemic circulation while facilitating payload release at the target site is paramount. This guide provides an objective comparison of the in vitro and in vivo stability of different PEGylated linkers, supported by experimental data, to inform rational drug design and development.

Introduction to PEGylated Linkers and Their Stability

Polyethylene glycol (PEG) linkers are widely incorporated in bioconjugates to enhance solubility, prolong circulation half-life, and reduce immunogenicity.[1][2] The stability of these linkers can be broadly categorized into two main types: cleavable and non-cleavable. The choice between these linker types has a profound impact on the pharmacokinetic profile and the therapeutic index of a drug.

Cleavable linkers are designed to release their payload in response to specific physiological triggers in the target microenvironment, such as changes in pH or the presence of specific enzymes.[3][] This targeted release mechanism aims to minimize off-target toxicity.[3]

Non-cleavable linkers , in contrast, are designed to be highly stable in biological fluids. The release of the payload from these linkers typically occurs after the entire bioconjugate is internalized by the target cell and undergoes lysosomal degradation.[5] This approach generally results in greater plasma stability.[5]

Comparative Stability of Cleavable PEGylated Linkers

The stability of cleavable linkers is contingent on the specific cleavage mechanism. The following sections compare the stability of common cleavable linker types.

Hydrazone Linkers (pH-Sensitive)

Hydrazone linkers are designed to be stable at the physiological pH of blood (around 7.4) and to undergo hydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[6][7] However, their stability can be influenced by the specific chemical structure adjacent to the hydrazone bond.[8] Aromatic hydrazones, for instance, tend to be more stable than their aliphatic counterparts.[6]

Linker TypeConditionHalf-lifeReference
Aliphatic Hydrazone (e.g., from EMCH)pH 7.4120 min[6]
Aliphatic Hydrazone (e.g., from MPBH)pH 7.490 min[6]
Aliphatic Hydrazone (e.g., from KMUH)pH 7.420 min[6]
Aromatic Hydrazone (from APM)pH 7.4Relatively stable over 5 hours[8]
Aliphatic HydrazonespH 5.5< 2 min[6]
Aromatic Hydrazone (from APM)pH 5.0Increased hydrolysis over 24 hours[8]
Peptide Linkers (Enzyme-Sensitive)

Peptide linkers are designed to be cleaved by specific proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment or within lysosomes.[9][10] The amino acid sequence of the peptide directly influences its cleavage susceptibility and, consequently, its stability. The valine-citrulline (Val-Cit) dipeptide is a widely used motif due to its efficient cleavage by cathepsin B.[9][10]

Linker SequenceEnzymeRelative Cleavage RateReference
Val-CitCathepsin B-[9]
Val-AlaCathepsin B~Half the rate of Val-Cit[9]
Phe-LysCathepsin B~30-fold faster than Val-Cit[9]

Peptide linkers generally exhibit high stability in plasma due to the low activity of lysosomal proteases in the bloodstream.[10]

Disulfide Linkers (Reduction-Sensitive)

Disulfide linkers are designed to be stable in the oxidizing environment of the bloodstream and to be cleaved in the reducing intracellular environment, where the concentration of glutathione (B108866) is significantly higher.[][] However, some studies have indicated that disulfide linkers can be unstable in vivo, leading to premature drug release.[12] The stability of disulfide linkers can be influenced by the steric hindrance around the disulfide bond.

Linker TypeConditionStabilityReference
DisulfideIn vivo (mouse)Unstable, significant drug loss[12]
DisulfideIn circulationGenerally stable in the oxidizing environment[][]
DisulfideIntracellularReadily cleaved in the reducing environment[]

Comparative Stability of Non-Cleavable PEGylated Linkers

Non-cleavable linkers, such as those formed via a thioether bond (e.g., using an SMCC linker), are characterized by their high stability in plasma.[5] This high stability is a key advantage, as it can improve the therapeutic index by minimizing off-target toxicity.[5] Studies have often shown that ADCs with non-cleavable linkers perform better in vivo compared to their cleavable counterparts due to this enhanced stability.[5]

Linker TypeBondIn Vitro/In Vivo StabilityKey FeatureReference
Thioether (e.g., SMCC)C-SHigh plasma stabilityPayload released after lysosomal degradation of the antibody[5]
AmideC-NHigh in vivo stability (months)Mitigates rapid in vivo degradation seen with ester linkages[13]
EsterC-ORapid in vivo degradation (within 24 hours)Prone to hydrolysis[13]

Influence of PEG Chain Length on Stability and Pharmacokinetics

The length of the PEG chain can also significantly impact the in vivo stability and pharmacokinetic profile of a bioconjugate.[14][15] Generally, longer PEG chains lead to a longer circulation half-life by increasing the hydrodynamic radius of the molecule, which reduces renal clearance.[16][17]

PEG LengthEffect on PharmacokineticsEffect on BiodistributionReference
2 kDaUnable to effectively mask polyplex charge-[16]
5 kDa, 10 kDaProgressive decrease in zeta potential-[16]
20 kDa, 30 kDaFurther decrease in zeta potentialDecreased liver uptake[16]
5 kDa vs. 20 kDaLonger PEG chain (20 kDa) leads to increased half-lifeCovalently attached PEG reduces clearance from blood[18]

It is important to note that while longer PEG chains can improve pharmacokinetics, they may also reduce the in vitro potency of the drug.[14] Therefore, the optimal PEG length needs to be determined empirically for each specific application.

Experimental Protocols

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of a PEGylated linker-drug conjugate in plasma from different species.[19]

Materials:

  • Test conjugate (e.g., ADC)

  • Plasma (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical instruments (e.g., ELISA, LC-MS)[19][20]

Procedure:

  • Incubate the test conjugate in plasma at 37°C.[19]

  • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48 hours).[14]

  • Analyze the samples to quantify the amount of intact conjugate and/or released payload.[19] This can be done by:

    • ELISA: To measure the concentration of the antibody component.[19]

    • LC-MS: To determine the drug-to-antibody ratio (DAR) and quantify the free payload.[19][20]

  • Data Analysis: Plot the percentage of intact conjugate or the concentration of released payload over time to determine the stability profile.[9]

In Vivo Pharmacokinetic Study

Objective: To determine the in vivo stability and pharmacokinetic parameters of a PEGylated linker-drug conjugate in an animal model.[14]

Materials:

  • Test conjugate

  • Animal model (e.g., mice, rats)

  • Equipment for intravenous administration and blood collection

  • Analytical instruments (e.g., ELISA, LC-MS)

Procedure:

  • Administer the test conjugate to the animal model, typically via intravenous injection.[14]

  • Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr).[14]

  • Process the blood samples to isolate plasma.[14]

  • Quantify the concentration of the conjugate in the plasma samples using a validated analytical method like ELISA or LC-MS.[14][19]

  • Data Analysis: Calculate pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC) using appropriate software.[14]

Visualizations

Experimental_Workflow_In_Vitro_Stability cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation start Test Conjugate incubate Incubate at 37°C start->incubate plasma Plasma (Human, Mouse, etc.) plasma->incubate timepoints Collect Aliquots at Various Time Points incubate->timepoints elisa ELISA (Total Antibody) timepoints->elisa lcms LC-MS (DAR, Free Payload) timepoints->lcms data_analysis Plot % Intact Conjugate or Released Payload vs. Time elisa->data_analysis lcms->data_analysis stability Determine Stability Profile data_analysis->stability

Caption: Workflow for In Vitro Plasma Stability Assay.

Experimental_Workflow_In_Vivo_PK cluster_admin Administration cluster_sampling Sampling cluster_quant Quantification cluster_pk Pharmacokinetic Analysis start Test Conjugate administer Intravenous Administration start->administer animal Animal Model (e.g., Mouse) animal->administer blood_collection Collect Blood Samples at Time Points administer->blood_collection plasma_isolation Isolate Plasma blood_collection->plasma_isolation quantify Quantify Conjugate Concentration (ELISA/LC-MS) plasma_isolation->quantify pk_analysis Calculate PK Parameters (t1/2, AUC, CL) quantify->pk_analysis profile Determine In Vivo Profile pk_analysis->profile

Caption: Workflow for In Vivo Pharmacokinetic Study.

References

Validating Redox-Responsive Release from Azido-PEG3-SS-PEG3-azide Carriers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Azido-PEG3-SS-PEG3-azide carriers, focusing on the validation of their core redox-responsive release mechanism. Designed for researchers in drug development, this document outlines the experimental validation, compares its performance with alternative systems, and provides detailed experimental protocols.

Introduction to this compound Carriers

This compound is a bifunctional linker characterized by a central disulfide bond flanked by two polyethylene (B3416737) glycol (PEG) spacers, and terminated with azide (B81097) groups.[1][2][3] This structure is particularly valuable in the development of advanced drug delivery systems (DDS) and Proteolysis Targeting Chimeras (PROTACs).[2] The key feature of this linker is its redox-sensitive disulfide bond, which can be cleaved in the reducing intracellular environment, leading to the targeted release of a therapeutic payload.[1][2][3]

The higher concentration of reducing agents like glutathione (B108866) (GSH) inside cells compared to the extracellular matrix provides a specific trigger for drug release, minimizing off-target effects and enhancing therapeutic efficacy.

Redox-Responsive Release Mechanism

The disulfide bond in the this compound linker is stable in the oxidizing environment of the bloodstream. Upon internalization into a cell, the significantly higher concentration of glutathione (GSH) reduces the disulfide bond to two thiol groups, cleaving the linker and releasing the conjugated drug.

Extracellular_Space Extracellular Space (Low GSH) Carrier_Stable Drug Carrier with This compound (Intact) Cell_Membrane Cell Membrane Carrier_Stable->Cell_Membrane Internalization Intracellular_Space Intracellular Space (High GSH) Carrier_Cleaved Cleaved Carrier Intracellular_Space->Carrier_Cleaved GSH-Mediated Reduction Drug_Release Drug Release Carrier_Cleaved->Drug_Release

Redox-responsive drug release pathway.

Comparative Performance Analysis

For the purpose of this guide, we will compare the expected performance of this compound carriers with two common alternatives: a non-cleavable (stable) linker and a pH-sensitive (hydrazone) linker.

Carrier TypeLinker ChemistryTrigger for ReleaseRelease Profile in Reducing Environment (e.g., 10 mM GSH)Release Profile at Low pH (e.g., pH 5.0)
This compound (Expected) Disulfide BondHigh Glutathione (GSH) ConcentrationHigh Release (e.g., >80% in 24h)Low/Basal Release
Non-Cleavable Control e.g., Carbon-Carbon bondEnzymatic degradation of the carrierLow/Basal Release Low/Basal Release
pH-Sensitive Carrier e.g., Hydrazone BondAcidic pHLow/Basal Release High Release (e.g., >70% in 24h)

Note: The data presented for the this compound carrier is an educated estimation based on published results for similar disulfide-PEG systems. Actual release rates will depend on the specific drug conjugate and carrier formulation.

Experimental Validation Protocols

Validating the redox-responsive release from this compound carriers is crucial. Below are detailed protocols for key experiments.

Experimental Workflow: In Vitro Release Study

cluster_prep Preparation cluster_release Release Assay cluster_analysis Analysis Formulation Prepare Drug-Carrier Conjugate Dialysis_Setup Setup Dialysis Assembly Formulation->Dialysis_Setup Incubation Incubate in Release Buffer (+/- Reducing Agent) Dialysis_Setup->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Quantification Quantify Released Drug (HPLC/Fluorescence) Sampling->Quantification Data_Analysis Plot Cumulative Release vs. Time Quantification->Data_Analysis

Workflow for in vitro drug release validation.
In Vitro Drug Release Assay using Dialysis Method

This is the most common method to evaluate the release kinetics from nanoparticle-based drug delivery systems.

Materials:

  • Drug-conjugated this compound carrier

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Glutathione (GSH) or Dithiothreitol (DTT) as reducing agents

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the carrier.

  • Stir plate and stir bars

  • HPLC system or fluorescence spectrophotometer for drug quantification.

Protocol:

  • Preparation of Release Media:

    • Non-reducing control: Prepare PBS at pH 7.4.

    • Reducing condition: Prepare PBS (pH 7.4) containing a biologically relevant concentration of a reducing agent (e.g., 10 mM GSH or 10 mM DTT).

  • Dialysis Setup:

    • Accurately weigh a known amount of the drug-carrier conjugate and dissolve it in a specific volume of PBS (pH 7.4).

    • Transfer the solution into the dialysis bag/cassette.

    • Place the dialysis bag into a beaker containing a larger volume of the release medium (either with or without the reducing agent). A 1:100 ratio of the sample volume to the release medium volume is recommended to maintain sink conditions.

    • Place the beaker on a stir plate and stir at a constant rate (e.g., 100 rpm) at 37°C.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small, defined volume of the release medium from the beaker.

    • Immediately replace the withdrawn volume with an equal amount of fresh release medium to maintain a constant volume.

  • Quantification:

    • Analyze the collected samples to determine the concentration of the released drug using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or fluorescence spectroscopy.

  • Data Analysis:

    • Calculate the cumulative amount of drug released at each time point, correcting for the drug removed during sampling.

    • Plot the percentage of cumulative drug release versus time for both the reducing and non-reducing conditions.

HPLC Quantification of Released Doxorubicin (B1662922) (Example)

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity or similar.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at 480 nm.

  • Injection Volume: 20 µL.

Protocol:

  • Standard Curve Preparation: Prepare a series of doxorubicin standards of known concentrations in the release medium.

  • Sample Analysis: Inject the collected samples from the release study into the HPLC system.

  • Quantification: Determine the concentration of doxorubicin in the samples by comparing the peak areas to the standard curve.

Comparison with Alternative Release Mechanisms

The choice of a cleavable linker depends on the desired therapeutic target and the physiological triggers available.

cluster_redox Redox-Responsive cluster_pH pH-Responsive cluster_enzyme Enzyme-Responsive Stimuli Cellular Stimuli Redox High GSH Stimuli->Redox pH Low pH (Endosome/Lysosome) Stimuli->pH Enzyme Specific Enzymes (e.g., Cathepsins) Stimuli->Enzyme Disulfide Disulfide Bond (e.g., this compound) Redox->Disulfide Hydrazone Hydrazone Bond pH->Hydrazone Peptide Peptide Linker Enzyme->Peptide

Comparison of stimuli-responsive linkers.
  • Redox-Responsive (Disulfide): Ideal for cytosolic drug delivery, as GSH concentrations are highest in this compartment. This mechanism offers high specificity for the intracellular environment.

  • pH-Responsive (Hydrazone): Primarily triggered in the acidic environments of endosomes and lysosomes. This is suitable for drugs that need to be released after endocytosis but before reaching the cytosol.

  • Enzyme-Responsive (Peptide): Relies on the presence of specific enzymes that are often overexpressed in tumor tissues. This can provide an additional layer of targeting.

Conclusion

The this compound linker represents a highly promising tool for the development of redox-responsive drug delivery systems. Its disulfide bond allows for specific cleavage in the high-GSH environment of the cell's interior, offering a robust mechanism for targeted drug release. While direct quantitative data for this specific linker is emerging, the wealth of information on similar disulfide-PEG systems strongly supports its efficacy. The experimental protocols outlined in this guide provide a solid framework for researchers to validate the release kinetics of their own this compound-based carriers and compare their performance against other stimuli-responsive systems. This will enable the rational design of more effective and targeted therapies.

References

A Comparative Guide to the Symmetrical Linker: Azido-PEG3-SS-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, particularly for the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is paramount. The linker dictates the stability, solubility, and release kinetics of the conjugated molecule, ultimately influencing its efficacy and safety. This guide provides an in-depth comparison of the symmetrical, cleavable linker Azido-PEG3-SS-PEG3-azide with alternative linker technologies, supported by experimental data and detailed protocols.

The this compound linker is a bifunctional molecule featuring two terminal azide (B81097) groups for bioorthogonal "click" chemistry, two polyethylene (B3416737) glycol (PEG3) spacers to enhance solubility and provide spatial separation, and a central disulfide bond that is cleavable under reducing conditions.[1] This symmetrical design is particularly advantageous for applications requiring the linkage of two distinct molecules, such as in the synthesis of PROTACs.[2][3]

Core Advantages of this compound:

  • Symmetrical Architecture: Enables streamlined synthesis of complex biomolecules like PROTACs, where two different entities need to be brought together.[4] It also allows for dual functionalization or crosslinking strategies.[1]

  • Bioorthogonal Conjugation: The terminal azide groups facilitate highly efficient and specific conjugation to alkyne-modified molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, also known as "click chemistry."[2] This type of reaction is bioorthogonal, meaning it does not interfere with biological processes.

  • Enhanced Solubility and Pharmacokinetics: The hydrophilic PEG3 spacers improve the solubility of hydrophobic payloads, reduce aggregation, and can prolong the circulation half-life of the conjugate.[5][6]

  • Redox-Sensitive Cleavage: The disulfide bond is stable in the bloodstream but is readily cleaved in the reducing environment of the cell's cytoplasm, where the concentration of glutathione (B108866) is significantly higher.[] This allows for controlled, intracellular release of the payload.[]

Comparative Analysis with Alternative Linkers

The performance of this compound is best understood in the context of alternative linker strategies. Here, we compare it against an asymmetrical disulfide linker, a protease-cleavable linker, and a non-cleavable linker.

Symmetrical vs. Asymmetrical Disulfide Linker (Azido-PEG3-SS-NHS ester)

An asymmetrical linker, such as one with an azide group on one end and an NHS ester on the other (Azido-PEG3-SS-NHS), offers a different strategic advantage.[8] While the symmetrical linker is ideal for one-pot reactions to link two alkyne-containing molecules, the asymmetrical linker allows for a sequential conjugation strategy. First, the NHS ester can react with an amine-containing molecule, and then the azide can be used for a subsequent click chemistry reaction.

FeatureSymmetrical (this compound)Asymmetrical (Azido-PEG3-SS-NHS ester)
Conjugation Strategy One-pot or sequential for two alkyne partnersSequential for amine and alkyne partners
Primary Application PROTACs, homodimer formation, crosslinkingADCs, labeling, surface modification
Reaction Selectivity High (Click Chemistry)High (NHS for amines, Azide for alkynes)
Cleavage Mechanism Disulfide reductionDisulfide reduction
Cleavable Linkers: Disulfide vs. Protease-Sensitive (Val-Cit-PABC)

The Valine-Citrulline-p-aminobenzyl carbamate (B1207046) (Val-Cit-PABC) linker is cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[9] This offers a different release mechanism compared to the redox-sensitive disulfide bond.

Performance MetricDisulfide Linker (e.g., this compound)Val-Cit-PABC Linker
Cleavage Stimulus High glutathione concentration (cytosol)Cathepsin B activity (lysosome)
Plasma Stability Generally good, but can be susceptible to thiol exchange. Stability can be tuned by steric hindrance.[10]High stability in circulation.
Release Rate Can be rapid upon entering the cytosol.[11]Dependent on lysosomal trafficking and enzyme activity.
Bystander Effect High, if the released payload is membrane-permeable.High, if the released payload is membrane-permeable.[12]

Note: The bystander effect refers to the ability of a released cytotoxic payload to kill neighboring cancer cells that may not have expressed the target antigen.

Cleavable vs. Non-Cleavable Linker (Maleimidocaproyl - MCC)

Non-cleavable linkers, like MCC, do not have a specific trigger for payload release. Instead, the payload is released after the antibody portion of the ADC is completely degraded in the lysosome.[13]

Performance MetricCleavable Disulfide LinkerNon-Cleavable (MCC) Linker
Payload Release Intact payload released in the cytosol.Payload released with the linker and amino acid remnant.
Plasma Stability Generally lower than non-cleavable linkers.[13]High plasma stability.
Bystander Effect Possible, depending on payload permeability.Generally limited, as the charged metabolite is less membrane-permeable.
Off-target Toxicity Higher potential for premature release and off-target effects.Lower potential for off-target toxicity due to higher stability.
Impact of PEG Chain Length

The "PEG3" in this compound denotes three polyethylene glycol units. The length of the PEG spacer can significantly impact the properties of the final conjugate.

PEG LengthIn Vitro Potency (IC50)In Vivo EfficacyPlasma Half-lifeReference
Short (e.g., PEG2)May be higher due to less steric hindrance.Can be limited by poor pharmacokinetics.Shorter[5]
Medium (e.g., PEG3/4)Often a balance between potency and PK.Generally improved over shorter linkers.Intermediate[14]
Long (e.g., PEG12)May be lower due to steric hindrance.Can be significantly enhanced due to improved PK.Longer[15]

Data presented is a qualitative summary of trends observed in literature and will vary depending on the specific antibody, payload, and target.

Experimental Protocols

Plasma Stability Assay of an ADC with a Disulfide Linker

This protocol assesses the stability of the linker and the rate of premature payload release in a plasma environment.

Materials:

  • ADC construct

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • LC-MS/MS system

  • Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)

Procedure:

  • Incubate the ADC at a final concentration of 10 µM in plasma at 37°C. A parallel incubation in PBS can serve as a control.[16]

  • Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72 hours).[16]

  • To each aliquot, add 3 volumes of cold protein precipitation solution to precipitate plasma proteins and release the payload.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of released payload.[16]

  • To determine the amount of intact ADC, an immunocapture method can be used to isolate the ADC from the plasma before analysis.[17]

  • Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile.[16]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the potency (IC50) of an ADC on antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • ADC and control antibody

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12]

  • Prepare serial dilutions of the ADC and a control antibody in complete medium.

  • Remove the old medium from the wells and add 100 µL of the various ADC concentrations. Include untreated cells as a control.[16]

  • Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours.[12]

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.[16]

Visualizing Workflows and Mechanisms

Mechanism of Action for a Disulfide-Linked ADC

ADC_MOA cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC_stable Stable ADC (Drug-Linker-Antibody) Internalization Internalization via Receptor-Mediated Endocytosis ADC_stable->Internalization Binding to Antigen Lysosome Trafficking to Endosome/Lysosome Internalization->Lysosome Release Payload Release (Disulfide Cleavage by Glutathione) Lysosome->Release Apoptosis Payload Induces Apoptosis Release->Apoptosis

Caption: Mechanism of action for an ADC with a cleavable disulfide linker.

Experimental Workflow for ADC Plasma Stability

Stability_Workflow Start Incubate ADC in Plasma at 37°C Timepoints Collect Aliquots (0, 6, 24, 48, 72h) Start->Timepoints Precipitation Protein Precipitation (Acetonitrile) Timepoints->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Analysis LC-MS/MS Analysis of Supernatant Centrifuge->Analysis Data Quantify Released Payload and Plot vs. Time Analysis->Data

Caption: Workflow for determining ADC plasma stability via LC-MS/MS.

Logical Comparison of Linker Cleavage Mechanisms

Linker_Comparison cluster_disulfide Disulfide Linker cluster_peptide Peptide Linker (Val-Cit) cluster_noncleavable Non-Cleavable Linker ADC Antibody-Drug Conjugate Disulfide_Trigger High Glutathione (Cytosol) ADC->Disulfide_Trigger Peptide_Trigger Cathepsin B (Lysosome) ADC->Peptide_Trigger NonCleavable_Trigger Antibody Catabolism (Lysosome) ADC->NonCleavable_Trigger Disulfide_Cleavage Reductive Cleavage Disulfide_Trigger->Disulfide_Cleavage activates Peptide_Cleavage Proteolytic Cleavage Peptide_Trigger->Peptide_Cleavage activates NonCleavable_Release Payload-Linker-AA Release NonCleavable_Trigger->NonCleavable_Release results in

Caption: Comparison of activation triggers for different ADC linker types.

Conclusion

The this compound linker offers a unique combination of features that are highly advantageous for specific applications in drug development. Its symmetrical design, coupled with the benefits of PEGylation, bioorthogonal click chemistry, and a redox-sensitive cleavable disulfide bond, makes it a powerful tool, particularly for the synthesis of PROTACs. However, the optimal linker strategy is highly dependent on the specific application, the nature of the payload, and the biological target. As demonstrated, asymmetrical linkers, protease-cleavable linkers, and non-cleavable linkers each present their own set of advantages and disadvantages. A thorough in vitro and in vivo evaluation, guided by the experimental protocols outlined in this guide, is essential for selecting the most appropriate linker to maximize the therapeutic potential of a bioconjugate.

References

A Comparative Guide to Biomolecule Labeling with Azido-PEG3-SS-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Azido-PEG3-SS-PEG3-azide, a heterobifunctional, cleavable crosslinker, and compares its performance with alternative labeling reagents. We present supporting experimental data, detailed characterization protocols, and visual workflows to inform the selection of the most suitable bioconjugation strategy for your research and development needs.

Introduction to this compound

This compound is a versatile tool in bioconjugation and drug delivery. Its structure features two terminal azide (B81097) groups, enabling "click chemistry" for the attachment of biomolecules, and a central disulfide bond that can be cleaved under reducing conditions.[1] The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance.[1][2] This combination of features makes it particularly suitable for applications requiring controlled release of payloads, such as in antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras).[3][4]

Performance Comparison of Cleavable Linkers

The choice of a linker is critical in the design of bioconjugates, influencing stability, payload release, and overall efficacy. Here, we compare this compound with other common cleavable linkers.

Table 1: Quantitative Comparison of Common Cleavable Linkers

Linker TypeCleavage MechanismCleavage ConditionsPlasma StabilityKey AdvantagesKey Disadvantages
Disulfide (e.g., this compound) ReductionHigh concentrations of reducing agents (e.g., glutathione) found intracellularly.[5][]Moderate; can be improved with steric hindrance.[]High intracellular vs. extracellular cleavage selectivity.Potential for premature cleavage in circulation.
Hydrazone Acid HydrolysisAcidic pH of endosomes and lysosomes (pH 4.5-6.5).[5]Low to moderate; prone to hydrolysis in blood.[5]Early clinical validation.Often superseded by more stable linkers due to systemic toxicity concerns.[5]
Peptide (e.g., Val-Cit) Enzymatic CleavageSpecific proteases (e.g., Cathepsin B) in lysosomes.[5]High.[7]High stability and specific cleavage.Efficacy depends on protease expression levels in target cells.
Dialkoxydiphenylsilane (DADPS) Acid HydrolysisMild acidic conditions.High.High stability and efficient cleavage.Less common than other linkers.
Azobenzene (AZO) ReductionSodium dithionite.High.Can be cleaved with a specific chemical trigger.Potential for artifactual modifications.

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful characterization of biomolecules labeled with this compound.

Protocol 1: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and purity of the linker and the resulting bioconjugate.

1. Sample Preparation:

  • Dissolve 5-10 mg of the this compound or the purified bioconjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O).[8][9]

2. Data Acquisition:

  • Acquire 1H and 13C NMR spectra on a 400 MHz or higher spectrometer.[10][11][12]

  • For PEGylated molecules, a 13C-decoupled 1H NMR pulse sequence can be beneficial to simplify the spectra.[10]

3. Data Analysis:

  • In the 1H NMR spectrum of this compound, expect to see characteristic peaks for the PEG backbone protons (typically around 3.5-3.7 ppm), and protons adjacent to the azide and disulfide groups.[13][14]

  • In the 13C NMR spectrum, look for the corresponding carbon signals. The carbon adjacent to the azide group typically appears around 50 ppm.[9]

  • Upon conjugation, new peaks corresponding to the biomolecule will appear, and shifts in the linker's peaks may be observed.

Protocol 2: Characterization by Mass Spectrometry (MS)

Mass spectrometry provides precise molecular weight information, confirming successful conjugation and allowing for the determination of the drug-to-antibody ratio (DAR) in ADCs.

1. Sample Preparation:

  • For LC-MS analysis, dilute the bioconjugate solution in a suitable solvent (e.g., water/acetonitrile (B52724) with 0.1% formic acid).[15]

2. Data Acquisition (LC-MS/MS):

  • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.[15][16][17]

  • For intact protein analysis, use a suitable column (e.g., C4 or C8) with a gradient of increasing organic solvent.

  • For peptide mapping, digest the bioconjugate with a protease (e.g., trypsin) and analyze the resulting peptides using a C18 column.[15]

3. Data Analysis:

  • Compare the mass spectrum of the conjugated biomolecule to the unconjugated one. A successful conjugation will result in a mass shift corresponding to the addition of the linker and any attached payload.[18]

  • For ADCs, the distribution of different drug-loaded species can be determined, allowing for the calculation of the average DAR.[17]

Protocol 3: Analysis of Linker Cleavage by HPLC

This protocol allows for the quantitative analysis of the cleavage of the disulfide bond.

1. Sample Preparation:

  • Incubate the bioconjugate in a buffer containing a reducing agent (e.g., dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH)) at 37°C.

  • At various time points, take aliquots of the reaction and quench the cleavage by adding a suitable reagent (e.g., N-ethylmaleimide for thiol-mediated cleavage).

2. HPLC Analysis:

  • Analyze the samples using a reverse-phase HPLC (RP-HPLC) system with a C18 column.

  • Use a gradient of increasing organic solvent (e.g., acetonitrile) in water with 0.1% trifluoroacetic acid.

  • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 220 nm or 280 nm).

3. Data Analysis:

  • The cleaved payload and the remaining intact bioconjugate will have different retention times.

  • Quantify the peak areas to determine the percentage of cleavage over time and calculate the cleavage kinetics.[19]

Protocol 4: In Vitro Plasma Stability Assay

This assay assesses the stability of the linker in a biological matrix.

1. Sample Preparation:

  • Incubate the bioconjugate in human, rat, or mouse plasma at 37°C.

  • At various time points, precipitate the plasma proteins (e.g., with acetonitrile or methanol).

2. LC-MS/MS Analysis:

  • Analyze the supernatant by LC-MS/MS to quantify the amount of intact bioconjugate and any released payload.

3. Data Analysis:

  • Plot the percentage of the remaining intact bioconjugate over time to determine its plasma half-life.

Mandatory Visualizations

G Experimental Workflow for Bioconjugation and Characterization cluster_0 Bioconjugation cluster_1 Characterization cluster_2 Functional Assays Biomolecule Biomolecule (e.g., Antibody, Peptide) Click_Chemistry Click Chemistry (CuAAC or SPAAC) Biomolecule->Click_Chemistry Linker This compound Linker->Click_Chemistry Payload Alkyne-modified Payload Payload->Click_Chemistry Bioconjugate Bioconjugate Click_Chemistry->Bioconjugate NMR NMR Spectroscopy Bioconjugate->NMR MS Mass Spectrometry Bioconjugate->MS HPLC HPLC Analysis Bioconjugate->HPLC Cleavage_Assay Linker Cleavage Assay Bioconjugate->Cleavage_Assay Stability_Assay Plasma Stability Assay Bioconjugate->Stability_Assay

Caption: Workflow for bioconjugation, characterization, and functional analysis.

G Signaling Pathway of ADC with a Cleavable Disulfide Linker ADC Antibody-Drug Conjugate (Disulfide Linker) Receptor Target Cell Receptor ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome GSH Glutathione (GSH) (High Intracellular Concentration) Lysosome->GSH Cleavage Disulfide Bond Cleavage GSH->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Cell_Death Cell Death Payload_Release->Cell_Death

Caption: Mechanism of action for an ADC with a disulfide linker.

Conclusion

This compound is a valuable reagent for the construction of bioconjugates requiring a cleavable linker. Its dual azide functionality allows for versatile and efficient labeling via click chemistry, while the disulfide bond provides a mechanism for controlled payload release in a reducing environment. The choice of linker is paramount to the success of a bioconjugate, and a thorough characterization of its stability and cleavage kinetics is essential. This guide provides the foundational knowledge and experimental framework to effectively utilize and evaluate this compound in comparison to other cleavable linkers, enabling researchers to make informed decisions for their specific applications in drug development and biomedical research.

References

Safety Operating Guide

Proper Disposal of Azido-PEG3-SS-PEG3-azide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Azido-PEG3-SS-PEG3-azide. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact. This guide offers step-by-step instructions for the chemical neutralization and disposal of this bifunctional linker, commonly used in Proteolysis Targeting Chimeras (PROTACs).

Executive Summary of Disposal Procedures

Proper disposal of this compound involves a multi-step process focused on the chemical deactivation of its two potentially hazardous functional groups: the terminal azides and the internal disulfide bond. The polyethylene (B3416737) glycol (PEG) component is generally considered non-hazardous and biodegradable. The primary safety concerns are the potential for azide-containing compounds to form explosive metal azides or toxic hydrazoic acid. Therefore, a chemical reduction is the recommended initial step to convert the azides to stable amines, followed by reduction of the disulfide bond to thiols. The resulting deactivated compound can then be disposed of as standard chemical waste, in accordance with institutional and local regulations.

Pre-Disposal Safety Precautions

Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Conduct all steps in a well-ventilated fume hood.

Crucial "Don'ts":

  • Do not mix azide-containing waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[1]

  • Do not use metal spatulas or containers when handling pure or concentrated solutions of this compound to prevent the formation of shock-sensitive metal azides.[1]

  • Do not dispose of untreated this compound directly down the drain.

Chemical Deactivation and Disposal Workflow

The recommended disposal procedure involves a sequential chemical reduction of the azide (B81097) and disulfide functionalities. This process transforms the hazardous moieties into more stable and less reactive groups.

G cluster_prep Preparation cluster_deactivation Chemical Deactivation cluster_disposal Final Disposal prep_waste This compound Waste (Aqueous Solution) ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) azide_reduction Step 1: Azide Reduction (e.g., with NaBH4 or TCEP) prep_waste->azide_reduction fume_hood Work in a Fume Hood disulfide_reduction Step 2: Disulfide Reduction (e.g., with DTT or TCEP) azide_reduction->disulfide_reduction verification Optional: Reaction Completion Verification (e.g., TLC, IR Spectroscopy) disulfide_reduction->verification neutralization Neutralize pH (if necessary) verification->neutralization waste_collection Collect in a Labeled Hazardous Waste Container neutralization->waste_collection ehs_disposal Dispose via Institutional EHS Program waste_collection->ehs_disposal

Caption: Workflow for the safe disposal of this compound.

Detailed Experimental Protocols for Deactivation

The following protocols are provided as a general guideline. The specific quantities and reaction times may need to be adjusted based on the concentration of this compound in the waste stream.

Method 1: Two-Step Reduction with Sodium Borohydride (B1222165) and Dithiothreitol (DTT)

This method first reduces the azides to amines, followed by the cleavage of the disulfide bond.

Materials:

  • This compound waste solution

  • Sodium borohydride (NaBH₄)

  • Dithiothreitol (DTT)

  • Aqueous solution of sodium hydroxide (B78521) (NaOH, 1 M)

  • Aqueous solution of hydrochloric acid (HCl, 1 M)

  • pH paper or pH meter

Procedure:

  • Azide Reduction:

    • In a suitable reaction vessel within a fume hood, slowly add sodium borohydride to the stirred this compound waste solution. A molar excess of NaBH₄ is recommended (e.g., 5-10 equivalents relative to the azide).

    • Stir the reaction mixture at room temperature for at least 2 hours. The reaction is typically accompanied by the evolution of hydrogen gas; ensure adequate ventilation.

  • Disulfide Reduction:

    • Once the azide reduction is complete, add a molar excess of DTT (e.g., 5-10 equivalents relative to the disulfide) to the reaction mixture.

    • Continue stirring at room temperature for an additional 1-2 hours.

  • Neutralization and Disposal:

    • Carefully quench any remaining NaBH₄ by the slow addition of 1 M HCl until gas evolution ceases.

    • Adjust the pH of the final solution to between 6 and 8 using 1 M NaOH or 1 M HCl as needed.

    • Transfer the neutralized solution to a clearly labeled hazardous waste container.

    • Arrange for disposal through your institution's EHS program.

Method 2: One-Pot Reduction with Tris(2-carboxyethyl)phosphine (TCEP)

TCEP is a more stable and odorless reducing agent that can simultaneously reduce both azides and disulfide bonds.

Materials:

  • This compound waste solution

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Aqueous solution of sodium hydroxide (NaOH, 1 M)

  • Aqueous solution of hydrochloric acid (HCl, 1 M)

  • pH paper or pH meter

Procedure:

  • Combined Reduction:

    • In a reaction vessel inside a fume hood, add a molar excess of TCEP (e.g., 10-15 equivalents relative to the this compound) to the waste solution.

    • Stir the mixture at room temperature for 3-4 hours, or until the reaction is complete (can be monitored by TLC or IR spectroscopy).

  • Neutralization and Disposal:

    • Adjust the pH of the solution to a neutral range (pH 6-8) using 1 M NaOH or 1 M HCl.

    • Transfer the treated waste to a designated and properly labeled hazardous waste container.

    • Contact your institutional EHS office for final pickup and disposal.

Quantitative Data Summary

ParameterThis compoundDeactivated Product (Amine/Thiol)
Molecular Formula C₁₆H₃₂N₆O₆S₂C₁₆H₃₈N₂O₆S₂
Molecular Weight 468.65 g/mol 434.68 g/mol
Primary Hazards Potentially explosive (azide), toxic upon reaction with acidLow toxicity, irritant
Disposal Route Chemical deactivation requiredInstitutional hazardous waste program

Concluding Remarks

The procedures outlined in this document are designed to mitigate the risks associated with the disposal of this compound. By converting the energetic azide groups and the reactive disulfide bond to more stable functionalities, the overall hazard of the waste is significantly reduced. Always prioritize safety and adhere to your institution's specific guidelines for chemical waste management.

References

Essential Safety and Operational Guide for Handling Azido-PEG3-SS-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols, handling procedures, and disposal plans for Azido-PEG3-SS-PEG3-azide to ensure a safe laboratory environment. The following guidelines are designed to offer immediate, practical, and procedural direction for the safe management of this chemical.

Hazard Assessment

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles. A face shield is recommended for larger quantities.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact. Gloves must be changed immediately if contaminated.
Body Protection A standard lab coat must be worn. For larger quantities, a chemical-resistant apron is advised.Protects skin and personal clothing from spills.
Respiratory Protection Work in a well-ventilated area, preferably within a certified chemical fume hood.Minimizes inhalation exposure.

Handling and Storage

Storage:

  • Store at -20°C or 2-8°C, sealed, and protected from moisture and light.[1][2]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.

Handling:

  • Use anhydrous solvents such as DMSO or DMF for reconstitution.[1]

  • Avoid reducing environments before use to maintain the integrity of the disulfide bond.[1]

  • Do not use metal spatulas or containers to handle the solid compound, as this could lead to the formation of shock-sensitive metal azides.

  • Avoid heating the compound.

  • Allow the compound to equilibrate to room temperature before opening to prevent moisture condensation.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Assemble all necessary equipment and reagents.

    • Don the required personal protective equipment (PPE).

  • Weighing and Reconstitution:

    • Weigh the desired amount of this compound on weigh paper using non-metallic tools.

    • Carefully transfer the solid to an appropriate vial.

    • Add the anhydrous solvent of choice to the desired concentration.

    • Cap the vial and vortex gently until the solid is fully dissolved.

  • Reaction Setup:

    • Add the solution of this compound to the reaction mixture.

    • If the reaction is sensitive to light, wrap the reaction vessel in aluminum foil.

  • Post-Reaction:

    • Quench any unreacted azide (B81097) if the protocol requires it, following established and validated procedures.

    • Proceed with the purification of the desired product.

Disposal Plan

Proper disposal of waste containing this compound is critical to prevent the formation of hazardous compounds.

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid waste (e.g., gloves, weigh paper, pipette tips) in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing the azide compound in a separate, sealed, and clearly labeled hazardous waste container.

  • Crucial Precautions:

    • Do NOT mix azide-containing waste with acidic waste. This can generate highly toxic and explosive hydrazoic acid.

    • Avoid using metal containers for azide waste to prevent the formation of shock-sensitive metal azides.

    • Do NOT dispose of azide-containing solutions down the drain.

  • Disposal Procedure:

    • All waste must be disposed of through your institution's hazardous waste management program.

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Reactive").

Emergency Procedures

  • Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • Notify your institution's Environmental Health and Safety (EHS) office.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove contaminated clothing.

    • Seek medical attention.

  • Eye Contact:

    • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air.

    • If breathing is difficult, administer oxygen.

    • Seek medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse mouth with water.

    • Seek immediate medical attention.

Visual Guides

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE & Prepare Fume Hood Weigh Weigh Compound (Non-Metallic Tools) Prep->Weigh Proceed to handling Reconstitute Reconstitute in Anhydrous Solvent Weigh->Reconstitute React Perform Reaction Reconstitute->React Segregate Segregate Solid & Liquid Waste React->Segregate After reaction completion Label Label Hazardous Waste Segregate->Label Dispose Dispose via EHS Program Label->Dispose EmergencyResponse cluster_spill Spill Response cluster_exposure Personnel Exposure Spill Spill or Exposure Occurs Evacuate Evacuate Area Spill->Evacuate Flush Flush Affected Area (15+ min) Spill->Flush Absorb Absorb with Inert Material Evacuate->Absorb Collect Collect Waste (Non-Sparking Tools) Absorb->Collect Clean Clean Spill Area Collect->Clean Notify_EHS_Spill Notify EHS Clean->Notify_EHS_Spill Remove_Clothing Remove Contaminated Clothing Flush->Remove_Clothing Medical_Attention Seek Immediate Medical Attention Remove_Clothing->Medical_Attention

References

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Retrosynthesis Analysis

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Azido-PEG3-SS-PEG3-azide
Reactant of Route 2
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Azido-PEG3-SS-PEG3-azide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.